Bepridil
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEATEWHFDRYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68099-86-5 (mono-hydrochloride), 74764-40-2 (mono-hydrochloride, mono-hydrate) | |
| Record name | Bepridil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064706543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022663 | |
| Record name | Bepridil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bepridil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, 6.55e-03 g/L | |
| Record name | Bepridil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01244 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bepridil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64706-54-3 | |
| Record name | Bepridil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64706-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bepridil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064706543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bepridil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01244 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bepridil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEPRIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/755BO701MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bepridil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bepridil: A Comprehensive Pharmacological Profile and Off-Target Effect Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bepridil is a non-selective calcium channel blocker with a complex pharmacological profile characterized by interactions with multiple ion channels and intracellular proteins. Initially developed for the management of angina pectoris, its clinical use has been significantly curtailed due to proarrhythmic risks, primarily Torsades de Pointes, stemming from its off-target effects. This technical guide provides an in-depth analysis of this compound's pharmacological properties, including its mechanism of action, pharmacokinetics, and a detailed examination of its off-target interactions. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are also provided to support further research and drug development efforts.
Pharmacological Profile
This compound exerts its therapeutic effects through the modulation of several key physiological processes. While classified as a calcium channel blocker, its activity extends to other ion channels and intracellular signaling molecules.
Mechanism of Action
This compound's primary mechanism of action involves the blockade of L-type calcium channels, leading to vasodilation and a reduction in myocardial contractility and oxygen demand.[1] However, it is a non-selective agent, also inhibiting fast sodium channels and various potassium channels, contributing to its antiarrhythmic and proarrhythmic properties.[1] Furthermore, this compound is a potent calmodulin antagonist, which interferes with intracellular calcium signaling.[1]
Therapeutic Indications
This compound was historically indicated for the treatment of chronic stable angina.[1] Due to its complex ion channel activity, it also exhibits antiarrhythmic and antihypertensive effects. However, its use is now largely restricted due to safety concerns.
Pharmacokinetics and Metabolism
This compound is well-absorbed orally and undergoes extensive hepatic metabolism. It has a long elimination half-life, which allows for once-daily dosing. The majority of the drug is bound to plasma proteins.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding this compound's interactions with its primary targets and notable off-target molecules.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Bioavailability | ~60% | Human | [1] |
| Protein Binding | >99% | Human | |
| Volume of Distribution (Vd) | 15.3 ± 10.9 L/kg | Human | |
| Elimination Half-life | 24-50 hours | Human | |
| Clearance | 0.524 ± 0.215 L·kg−1·h−1 | Human |
Table 2: On-Target and Off-Target Activity of this compound (IC50, Ki, Kd)
| Target | Activity | Value (µM) | Assay Type | Species | Reference |
| On-Target | |||||
| L-type Ca2+ Channels | IC50 | Varies by tissue | Electrophysiology | Various | [1] |
| Off-Target | |||||
| hERG (IKr) | IC50 | 13.2 | Electrophysiology | Guinea Pig | |
| IKs | IC50 | 6.2 | Electrophysiology | Guinea Pig | |
| IKNa | IC50 | 2.2 | Electrophysiology | Guinea Pig | |
| Ito | IC50 | ~3 | Electrophysiology | Sheep | |
| IKATP | IC50 | 6.6-10.5 | Electrophysiology | Guinea Pig | |
| Kv1.5 | IC50 | 6.6 | Electrophysiology | Human | |
| TREK-1 | IC50 | 0.59 | Electrophysiology | Human | |
| Fast Na+ Channels | IC50 | 30-300 | Electrophysiology | Guinea Pig | |
| Calmodulin | IC50 | 8 | Enzyme Assay | Bovine | |
| Calmodulin | Ki | 2.2 | Binding Assay | ||
| Calmodulin | Kd | 6.2 | Binding Assay | ||
| Mitochondrial Membranes | Kd | 17 | Binding Assay | Rat | [2] |
| α1-Adrenergic Receptor | Ki | ~4 | Radioligand Binding | ||
| Muscarinic Receptors | Ki | >10 | Radioligand Binding |
Off-Target Effects and Proarrhythmic Risk
The most significant off-target effect of this compound is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. Inhibition of the hERG channel prolongs the QT interval of the electrocardiogram, a key risk factor for the development of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes.
Mechanism of hERG Blockade and Torsades de Pointes
This compound blocks the hERG channel by binding to a site within the channel's pore. This "trapping" mechanism, where the drug becomes lodged within the channel, contributes to its potent inhibitory effect. The resulting delay in ventricular repolarization creates an electrophysiological substrate for early afterdepolarizations, which can trigger Torsades de Pointes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Analysis
Objective: To measure the effect of this compound on specific ion channel currents (e.g., L-type Ca2+, hERG) in isolated cardiomyocytes or heterologous expression systems.
Materials:
-
Isolated cardiomyocytes or cells stably expressing the ion channel of interest (e.g., HEK293 cells).
-
Patch clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for micropipette fabrication.
-
Micromanipulator.
-
Perfusion system.
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External solution (e.g., Tyrode's solution containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (e.g., containing in mM: 120 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare fresh external and internal solutions daily.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Plate isolated cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with external solution at a constant rate.
-
Approach a selected cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential appropriate for the ion channel being studied (e.g., -80 mV for hERG channels).
-
Apply a specific voltage-clamp protocol to elicit the ion channel currents of interest.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the ion channel currents at each drug concentration until a steady-state effect is reached.
-
Wash out the drug with the external solution to assess the reversibility of the effect.
-
Analyze the data to determine the concentration-response relationship and calculate the IC50 value for this compound's effect on the specific ion channel.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To characterize the effects of this compound on ion channels expressed in a heterologous system.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the ion channel of interest.
-
TEVC amplifier and data acquisition system.
-
Microelectrodes (voltage and current).
-
Micromanipulators.
-
Recording chamber.
-
Oocyte recording solution (e.g., ND96 containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH adjusted to 7.6 with NaOH).
-
3 M KCl for filling microelectrodes.
-
This compound stock solution.
Procedure:
-
Inject oocytes with the cRNA of the target ion channel and incubate for 2-5 days to allow for protein expression.
-
Place an oocyte in the recording chamber perfused with the recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential to a holding potential.
-
Apply a voltage-clamp protocol to elicit the ion channel currents.
-
Record baseline currents.
-
Perfuse the chamber with the recording solution containing different concentrations of this compound.
-
Record currents at each concentration.
-
Perform data analysis to determine the IC50 value.
Calmodulin (CaM) Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for calmodulin.
Materials:
-
Purified calmodulin.
-
Radiolabeled calmodulin ligand (e.g., [3H]-W-7).
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl buffer containing CaCl2).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a series of tubes, add a fixed concentration of purified calmodulin and the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound's pharmacology.
Caption: this compound's multifaceted mechanism of action.
Caption: Pathway from hERG channel blockade to Torsades de Pointes.
Caption: Experimental workflow for whole-cell patch clamp.
Conclusion
This compound's complex pharmacological profile, characterized by its non-selective interactions with multiple ion channels and calmodulin, underscores the importance of comprehensive off-target screening in drug development. While its primary calcium channel blocking activity provided therapeutic benefit in angina, its potent inhibition of the hERG potassium channel led to significant proarrhythmic risks, ultimately limiting its clinical utility. The detailed pharmacological data, experimental protocols, and pathway visualizations provided in this guide serve as a valuable resource for researchers investigating ion channel modulators and for drug development professionals seeking to mitigate off-target liabilities in novel therapeutic candidates. A thorough understanding of a compound's full pharmacological signature is paramount for ensuring both efficacy and safety.
References
Bepridil's Effects on Intracellular Calcium Signaling Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bepridil is a long-acting, non-selective calcium channel blocker with a complex pharmacological profile that distinguishes it from other agents in its class, such as verapamil, nifedipine, and diltiazem.[1][2] While its primary therapeutic application has been in the management of chronic stable angina, its multifaceted mechanism of action provides a rich area of study for understanding intracellular calcium (Ca²⁺) signaling.[1][2] this compound not only blocks the influx of extracellular Ca²⁺ through sarcolemmal ion channels but also exerts significant effects on intracellular Ca²⁺ handling and calmodulin-dependent pathways.[1][3] This guide provides an in-depth technical overview of this compound's core effects on the intricate network of intracellular Ca²⁺ signaling, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.
Core Mechanisms of Action on Intracellular Calcium Signaling
This compound's influence on intracellular Ca²⁺ homeostasis is comprehensive, targeting multiple points of regulation from influx and efflux at the plasma membrane to release and reuptake from internal stores.
Inhibition of Sarcolemmal Calcium Influx
A primary mechanism of this compound is the blockade of Ca²⁺ entry from the extracellular space into the cytosol.
-
Voltage-Gated Calcium Channels (VGCCs): this compound inhibits the transmembrane influx of Ca²⁺ by blocking slow (L-type) calcium channels.[1] This action reduces the Ca²⁺ available for excitation-contraction coupling in cardiac and vascular smooth muscle.[4] Studies have shown a half-blocking concentration (IC50) for Ca²⁺ currents as low as 0.5 µM.[5] Additionally, this compound has been demonstrated to block recombinant Caᵥ3.2 (T-type) channels with an IC50 of approximately 5 µM.[6]
-
Receptor-Operated Calcium Channels (ROCCs): Unlike many other calcium channel blockers, this compound also effectively inhibits receptor-operated channels, which are activated by agonist binding rather than membrane depolarization.[3][7][8] This contributes to its vasorelaxant properties by attenuating Ca²⁺ influx stimulated by vasoconstrictors like norepinephrine.[7]
Modulation of Intracellular Calcium Stores
This compound directly interacts with the machinery controlling Ca²⁺ storage and release from organelles.
-
Sarcoplasmic/Endoplasmic Reticulum (SR/ER): this compound has been shown to inhibit the Ca²⁺-dependent ATPase of the sarcoplasmic reticulum (SR), the enzyme responsible for pumping Ca²⁺ from the cytosol back into the SR lumen (SERCA).[9][10] In human neutrophils, this compound induces a concentration-dependent increase in cytosolic Ca²⁺ by releasing it from the endoplasmic reticulum in a phospholipase C-independent manner.[11] This effect was demonstrated by the fact that this compound pretreatment abolished the Ca²⁺ release typically induced by the SERCA inhibitor thapsigargin.[11]
-
Mitochondria: The mitochondrion is a key regulator of cellular Ca²⁺, and this compound significantly impacts its function. At concentrations above 25 µM, this compound inhibits the rate of mitochondrial Ca²⁺ uptake, with a 50% inhibition observed at 93 µM.[12] Conversely, it is a more potent inhibitor of Na⁺-induced Ca²⁺ release from mitochondria, with an IC50 of 11 µM.[12] At concentrations below 10 µM, it can inhibit ATP hydrolysis-linked Ca²⁺ absorption by mitochondria without affecting respiration-linked uptake.[13]
Inhibition of Sarcolemmal Calcium Efflux
-
Sodium-Calcium Exchanger (NCX): this compound is a known inhibitor of the Na⁺/Ca²⁺ exchanger, a critical mechanism for extruding Ca²⁺ from the cell, particularly in cardiac myocytes.[3][14] It suppresses the NCX current (Iɴᴄₓ) in a concentration-dependent manner, with reported IC50 values of 8.1 µM in guinea pig ventricular myocytes and an inhibitory constant (Ki) of 30 µM in cardiac sarcolemmal vesicles.[15][16][17] This inhibition is competitive with respect to Na⁺ and appears to occur from the cytosolic side of the membrane.[17][18]
Calmodulin Antagonism
A defining characteristic of this compound is its action as a potent calmodulin (CaM) antagonist.[1][19][20] By binding to the Ca²⁺-CaM complex, this compound prevents the activation of numerous downstream enzymes.[21]
-
Mechanism: this compound binds directly to calmodulin in a Ca²⁺-dependent manner, competitively inhibiting its interaction with target proteins.[21][22]
-
Downstream Effects: This antagonism inhibits CaM-dependent enzymes, including myosin light chain kinase (MLCK) in smooth muscle, which leads to vasorelaxation, and Ca²⁺/CaM-dependent cyclic nucleotide phosphodiesterase.[3][21] This action is distinct from classical calcium channel blockers and contributes significantly to its overall pharmacological profile.[19]
Effects on Other Ion Channels
This compound also blocks other key ion channels, which can indirectly influence Ca²⁺ signaling and cellular excitability.[4]
-
Sodium (Na⁺) Channels: It produces a concentration-dependent block of fast Na⁺ inward currents with an IC50 of 30 µM.[5]
-
Potassium (K⁺) Channels: this compound inhibits several types of K⁺ channels, including delayed rectifier K⁺ channels (Iₖᵣ and Iₖₛ), K(ATP), and TREK-1 channels, with IC50 values in the low micromolar range.[14][23]
Quantitative Data Presentation
The following tables summarize the reported quantitative data on this compound's inhibitory and binding activities across its various molecular targets.
Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Channels and Transporters
| Target | Species/System | IC50 / Ki | Reference(s) |
| Voltage-Gated Ca²⁺ Channels | Guinea Pig Ventricular Cells | 0.5 µM | [5] |
| Caᵥ3.2 (T-type) Channels | Recombinant Cell Line | ~5 µM | [6] |
| Voltage-Gated Na⁺ Channels | Rat Ventricular Cells | 30 µM | [5] |
| Na⁺/Ca²⁺ Exchanger (NCX) | Guinea Pig Ventricular Myocytes | 8.1 µM | [15][16] |
| Na⁺/Ca²⁺ Exchanger (NCX) | Cardiac Sarcolemmal Vesicles | Ki = 30 µM | [17] |
| Inward K(ATP) Channel Current | Not Specified | 6.6 µM | [14] |
| Outward K(ATP) Channel Current | Not Specified | 10.5 µM | [14] |
| K(Na) Channel Current | Not Specified | 2.2 µM | [14] |
| Iₖₛ (Slow Delayed Rectifier K⁺) | Not Specified | 6.2 µM | [23] |
| Iₖᵣ (Rapid Delayed Rectifier K⁺) | Not Specified | 13.2 µM | [23] |
| BKca Channel | Not Specified | 1.87 µM | [23] |
| TREK-1 K⁺ Channel | HEK-293 Cells | 0.59 µM | [23] |
| Na⁺-induced Ca²⁺ Release (Mito.) | Rabbit Heart Mitochondria | 11 µM | [12] |
| Ca²⁺ Uptake (Mitochondria) | Rabbit Heart Mitochondria | 93 µM | [12] |
Table 2: this compound's Interaction with Calmodulin (CaM) and Downstream Enzymes
| Target/Assay | Species/System | IC50 / Ki / Kd | Reference(s) |
| Myosin Light Chain Kinase (MLCK) | Not Specified | Ki = 2.2 µM | [21] |
| [³H]this compound Binding to CaM | Not Specified | IC50 = 4 µM | [21] |
| This compound Binding to CaM | Not Specified | Kd = 6.2 µM | [21] |
Experimental Protocols
Protocol for Measurement of Intracellular Ca²⁺ Concentration Using Fura-2
This protocol provides a generalized method for measuring changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.[24][25][26][27]
4.1.1 Materials and Reagents
-
Cultured cells plated on glass coverslips or in black, clear-bottom 96-well plates.
-
Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in anhydrous DMSO).
-
Pluronic F-127 (20% solution in DMSO) to aid dye solubilization.
-
Physiological salt solution (e.g., HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.4) with and without Ca²⁺.
-
Probenecid (optional, to inhibit dye extrusion by organic anion transporters).
-
Reagents for calibration: Ionomycin or Triton X-100 (for maximum fluorescence, Rₘₐₓ) and a Ca²⁺ chelator like EGTA (for minimum fluorescence, Rₘᵢₙ).
4.1.2 Procedure
-
Cell Preparation: Culture cells to 80-90% confluency. For suspension cells, harvest and wash them, resuspending at a desired concentration (e.g., 1 x 10⁶ cells/mL).
-
Dye Loading Solution Preparation: Freshly prepare the loading buffer. Dilute the Fura-2 AM stock solution in the physiological salt solution to a final concentration of 1-5 µM. Add Pluronic F-127 (final concentration ~0.02%) to the solution and vortex vigorously to prevent dye precipitation.
-
Cell Loading: Remove the culture medium from adherent cells and wash once with the salt solution. Add the Fura-2 AM loading solution to the cells. Incubate for 30-60 minutes at 37°C or room temperature in the dark. The optimal time and temperature should be determined empirically for each cell type.[24][27]
-
Washing and De-esterification: After incubation, remove the loading solution and wash the cells 2-3 times with the salt solution to remove extracellular dye. Add fresh salt solution (containing probenecid if necessary) and incubate for an additional 15-30 minutes to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.[26]
-
Fluorescence Measurement: Place the plate or coverslip into a fluorescence plate reader or an inverted microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm, and collect the emission fluorescence at ~510 nm.[24][26]
-
Data Acquisition: Record a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀) for several minutes. Add the experimental compound (e.g., this compound) followed by an agonist or other stimulus, and continue recording the change in the fluorescence ratio over time.
-
Calibration: At the end of the experiment, add a Ca²⁺ ionophore like ionomycin (~5-10 µM) or a detergent like Triton X-100 to saturate the dye with Ca²⁺ and obtain Rₘₐₓ. Subsequently, add a high concentration of a Ca²⁺ chelator like EGTA (~10-20 mM) to remove all Ca²⁺ and obtain Rₘᵢₙ.[25]
-
Data Analysis: The F₃₄₀/F₃₈₀ ratio is used to calculate the intracellular Ca²⁺ concentration using the Grynkiewicz equation: [Ca²⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (S𝒻₂ / Sₒ₂), where Kₔ is the dissociation constant of Fura-2 (~224 nM).[27]
Protocol for Assessing this compound Binding to Calmodulin
The interaction between this compound and calmodulin can be quantified using a competitive binding assay with radiolabeled this compound.[21]
4.2.1 Methodology Outline
-
Preparation: Purified calmodulin is incubated with [³H]this compound in a buffer containing Ca²⁺ to allow for the formation of the Ca²⁺-calmodulin-[³H]this compound complex.
-
Competition: In parallel incubations, increasing concentrations of unlabeled this compound (or other competitor compounds) are added to compete for the binding sites on calmodulin.
-
Separation: The protein-bound radioligand is separated from the free radioligand using a technique like equilibrium column binding or gel filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand) can be determined. Scatchard analysis can be further used to calculate the dissociation constant (Kd) and the number of binding sites.[21]
Mandatory Visualizations
// Connections this compound -> VGCC [label="Inhibits", dir=back, arrowhead=tee]; this compound -> ROCC [label="Inhibits", dir=back, arrowhead=tee]; this compound -> NCX [label="Inhibits", dir=back, arrowhead=tee]; this compound -> NaCh [label="Inhibits", dir=back, arrowhead=tee]; this compound -> KCh [label="Inhibits", dir=back, arrowhead=tee]; this compound -> SERCA [label="Inhibits", dir=back, arrowhead=tee]; this compound -> MitoUptake [label="Inhibits", dir=back, arrowhead=tee]; this compound -> MitoRelease [label="Inhibits", dir=back, arrowhead=tee]; this compound -> CaMCa [label="Antagonizes", dir=back, arrowhead=tee];
Ca -> CaM; CaM -> CaMCa; } end_dot Figure 1: Overview of this compound's multiple sites of action on calcium signaling pathways.
// Nodes Ca_increase [label="↑ Intracellular [Ca²⁺]", fillcolor="#F1F3F4", fontcolor="#202124"]; CaM [label="Calmodulin (CaM)\n(Inactive)", fillcolor="#FFFFFF", fontcolor="#202124"]; CaMCa [label="Ca²⁺-Calmodulin Complex\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzymes [label="CaM-Dependent Enzymes\n(e.g., MLCK, PDE)", fillcolor="#FBBC05", fontcolor="#202124"]; Response [label="Cellular Responses\n(e.g., Smooth Muscle Contraction)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ca_increase -> CaM [label="Binds (4 Ca²⁺)"]; CaM -> CaMCa [label="Activation"]; CaMCa -> Enzymes [label="Activates"]; Enzymes -> Response [label="Leads to"];
This compound -> CaMCa [label="Binds & Antagonizes", arrowhead=tee, style=dashed, color="#EA4335", fontcolor="#EA4335"]; } end_dot Figure 2: this compound's antagonistic action on the Calmodulin (CaM) signaling pathway.
// Nodes Start [label="Start: Prepare Cultured Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareDye [label="Prepare Fura-2 AM\nLoading Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; LoadCells [label="Incubate Cells with Dye\n(30-60 min, 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash to Remove\nExtracellular Dye", fillcolor="#FFFFFF", fontcolor="#202124"]; DeEsterify [label="Allow De-esterification\n(15-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Baseline Ratio\n(F340/F380)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddCompound [label="Add this compound / Stimulus", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record [label="Record Fluorescence\nRatio Change", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calibrate [label="Calibrate with Ionomycin (Rmax)\nand EGTA (Rmin)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Calculate [Ca²⁺]i using\nGrynkiewicz Equation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> PrepareDye; PrepareDye -> LoadCells; LoadCells -> Wash; Wash -> DeEsterify; DeEsterify -> Measure; Measure -> AddCompound; AddCompound -> Record; Record -> Calibrate; Calibrate -> Analyze; Analyze -> End; } end_dot Figure 3: Experimental workflow for measuring intracellular calcium with Fura-2 AM.
Conclusion
This compound's interaction with intracellular calcium signaling pathways is remarkably complex and extensive. It deviates significantly from the more selective profiles of other calcium channel blockers by targeting a wide array of regulatory points. Its actions include the inhibition of voltage-gated and receptor-operated calcium channels, suppression of the Na⁺/Ca²⁺ exchanger, modulation of Ca²⁺ handling by the sarcoplasmic reticulum and mitochondria, and potent antagonism of the crucial Ca²⁺ sensor, calmodulin.[1][3][12][21] This multifaceted profile, supported by the quantitative data presented, underscores this compound's utility as a valuable pharmacological tool for dissecting the complex roles of Ca²⁺ in cellular physiology and pathophysiology. For drug development professionals, understanding this intricate mechanism is critical for appreciating both its therapeutic potential and its capacity for off-target effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound. A review of its pharmacological properties and therapeutic use in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 5. This compound block of cardiac calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of this compound on the Ca-dependent ATPase activity of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Effect of the antianginal drug this compound on intracellular Ca2+ release and extracellular Ca2+ influx in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Action of this compound, a new calcium channel blocker on oxidative phosphorylation, oligomycin-sensitive adenosine triphosphatase activity, swelling, Ca++ uptake and Na+-induced Ca++ release processes of rabbit heart mitochondria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on Ca2+ uptake by cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound hydrochloride | Calcium Channel | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. Blocking effect of this compound on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of sodium-calcium exchange in cardiac sarcolemmal membrane vesicles. 2. Mechanism of inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The effects of this compound, compared with calcium-channel inhibitors and calmodulin antagonists on both spontaneous activity and contractions induced by potassium or phenylephrine in rat portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The binding of the calcium channel blocker, this compound, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. hellobio.com [hellobio.com]
- 25. researchgate.net [researchgate.net]
- 26. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Bepridil as a Potential Broad-Spectrum Inhibitor of Filoviruses
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Filoviruses, including Ebola (EBOV) and Marburg (MARV) viruses, are pathogens of significant global health concern, capable of causing severe and often fatal hemorrhagic fevers. With limited approved therapeutics, there is an urgent need for effective, broad-spectrum antiviral agents. This document details the preclinical evidence supporting the repositioning of bepridil, a calcium channel blocker previously used for angina, as a potent pan-filovirus inhibitor. This compound has been shown to inhibit multiple filoviruses, including EBOV, MARV, Sudan virus (SUDV), and Ravn virus (RAVV), at low micromolar concentrations in vitro. Its mechanism of action is believed to involve the inhibition of a late stage of viral entry, potentially by binding to the viral glycoprotein (GP) and preventing its fusion with the endosomal membrane. Furthermore, compelling in vivo data from murine models of both Ebola and Marburg virus disease demonstrate high survival rates following this compound treatment. This guide consolidates the available quantitative data, outlines key experimental protocols, and visualizes the underlying mechanisms and workflows to provide a comprehensive technical resource for the research and drug development community.
Introduction
Filoviridae is a family of viruses that can cause severe hemorrhagic fever with high fatality rates in humans and non-human primates[1][2]. The sporadic and unpredictable nature of outbreaks, as exemplified by the 2013-2016 West Africa Ebola epidemic, highlights the critical need for readily available and broadly active antiviral therapeutics[3]. While recent progress has yielded an approved vaccine and monoclonal antibody treatments for Ebola virus (specifically the Zaire ebolavirus species), no approved therapeutics exist for other pathogenic filoviruses like Marburg virus[4].
The strategy of repurposing drugs already approved for other indications offers an accelerated pathway for identifying new antiviral treatments. Through systematic screening of approved drug libraries, this compound was identified as a potent inhibitor of filovirus infection[2][5]. This compound is a calcium channel blocker with a complex mechanism of action, affecting L-type calcium channels, fast sodium channels, and calmodulin[6][7]. Although its use for angina in some countries was discontinued due to cardiovascular side effects, its demonstrated efficacy against filoviruses warrants further investigation as a lead compound for a pan-filovirus therapeutic[5].
Mechanism of Action
The primary mechanism of this compound's anti-filovirus activity is the inhibition of viral entry into the host cell[2][5]. Filovirus entry is a multi-step process mediated by the viral glycoprotein (GP) and is a promising target for therapeutic intervention[8].
Filovirus Entry Pathway:
-
Attachment & Internalization: The virion attaches to the host cell surface and is internalized, primarily through macropinocytosis, into endosomal vesicles[8][9].
-
Endosomal Processing: Within the late endosome, host cysteine proteases, such as Cathepsin B and L, cleave the GP, removing a mucin-like domain and exposing the receptor-binding site[8][10].
-
Receptor Binding: The cleaved GP then binds to its endosomal receptor, Niemann-Pick C1 (NPC1)[8].
-
Membrane Fusion: NPC1 binding triggers conformational changes in GP, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral ribonucleoprotein complex into the cytoplasm[8].
This compound is thought to interrupt this cascade at a late stage, after the virus has been internalized but before membrane fusion occurs[2][5]. Evidence suggests that this compound, along with other inhibitors like sertraline and toremifene, may bind directly within a cavity of the viral GP, destabilizing it and preventing the fusion event[5][11]. Additionally, as a cationic amphiphilic drug, this compound may accumulate in and disrupt the function of acidic organelles like late endosomes, potentially by altering pH or interfering with lipid and ion homeostasis through mechanisms such as blocking two-pore channels (TPCs)[12][13].
In Vitro Efficacy
This compound demonstrates broad-spectrum activity against multiple species of filoviruses in cell culture-based assays. Its potency is typically measured by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The data consistently show inhibition in the low micromolar range across various virus strains and cell types.
| Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) | Max Response (%) | Reference |
| Ebola Virus (EBOV) | Cell-based ELISA | Vero E6 | 5.52 ± 0.28 | 94 ± 0.7 | [5] |
| Ebola Virus (EBOV) | VLP Entry Assay | Vero E6 | 5.0 | N/A | [11] |
| Ebola Virus (EBOV) | VLP Entry Assay | HepG2 | 3.2 | N/A | [11] |
| Marburg Virus (MARV) | Cell-based ELISA | Vero E6 | 5.99 ± 1.05 | 95 ± 4.2 | [2][5] |
| Sudan Virus (SUDV) | Cell-based ELISA | Vero E6 | 6.51 ± 0.28 | 98 ± 0.4 | [14] |
| Ravn Virus (RAVV) | Cell-based ELISA | Vero E6 | 5.86 ± 0.17 | 100 ± 0.4 | [14] |
In Vivo Efficacy
The promising in vitro results have been successfully translated into animal models of filovirus disease. Studies using lethal mouse models for both Ebola and Marburg viruses have shown that this compound treatment significantly increases survival rates, confirming its broad anti-filovirus activity in vivo.
| Virus Model | Animal Model | Dosage (mg/kg) | Dosing Schedule | Survival Rate (%) | Reference |
| Mouse-adapted EBOV | BALB/c Mice | 12 | Twice Daily (BID) | 100 | [3][5] |
| Mouse-adapted MARV | BALB/c Mice | 12 | Once Daily (SID) | 80 | [2][5] |
| Mouse-adapted MARV | BALB/c Mice | 12 | Twice Daily (BID) | 90 | [2][5] |
In the Marburg virus model, a twice-daily dose of 12 mg/kg resulted in 90% survival, while a once-daily administration of the same dose led to 80% survival[2][5]. A 100% survival rate was achieved in the mouse-adapted Ebola virus model with a 12 mg/kg twice-daily regimen[5]. These data strongly support the potential of this compound as a pan-filovirus therapeutic agent.
Key Experimental Protocols
Reproducible and standardized assays are crucial for evaluating antiviral candidates. The following sections detail the core methodologies used to establish the anti-filovirus profile of this compound.
Filovirus Pseudovirion Entry Assay
This assay utilizes a safe, replication-deficient viral core (e.g., from HIV or VSV) pseudotyped with the filovirus GP. The viral core carries a reporter gene, such as luciferase, allowing for quantitative measurement of viral entry into host cells. It is a BSL-2 compatible method for specifically studying the entry phase of the viral lifecycle.
Methodology:
-
Cell Seeding: Plate permissive host cells (e.g., 293T or Vero E6) in 96-well plates and incubate to allow for adherence.
-
Compound Treatment: Pre-treat cells with serial dilutions of this compound or vehicle control for 1 hour.
-
Infection: Infect the treated cells with a standardized amount of filovirus GP-pseudotyped virions.
-
Incubation: Incubate the infected plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Lysis and Readout: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Analysis: Calculate the percent inhibition relative to vehicle-treated controls and determine the EC50 value by non-linear regression.
Native Filovirus Plaque Assay
This gold-standard virology assay quantifies the amount of infectious, replication-competent virus in a sample. It is used to determine viral titers and assess the ability of a compound to inhibit the complete viral replication cycle. This work must be conducted in a BSL-4 laboratory.
Methodology:
-
Cell Plating: Seed a confluent monolayer of permissive cells (e.g., Vero E6) in 6-well plates.
-
Virus Adsorption: Infect the cell monolayers with serial dilutions of the virus stock in the presence of various concentrations of this compound. Allow the virus to adsorb for 1 hour.
-
Overlay Application: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding this compound concentration. This restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for 7-10 days until plaques are visible.
-
Fixation and Staining: Fix the cells with a formalin solution and stain with a crystal violet solution. The stain colors the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
-
Quantification: Count the number of plaques at a specific dilution to calculate the viral titer in plaque-forming units per milliliter (PFU/mL) and assess the reduction in titer due to the drug.
In Vivo Murine Model of Filovirus Disease
Animal models are essential for evaluating the efficacy and safety of antiviral candidates in a whole-organism context. Mouse-adapted strains of EBOV and MARV that cause lethal disease in mice are commonly used.
Methodology:
-
Acclimatization: House BALB/c mice under appropriate BSL-4 conditions for a period of acclimatization.
-
Infection: Challenge groups of mice via intraperitoneal (IP) injection with a lethal dose of mouse-adapted EBOV or MARV.
-
Treatment: Begin treatment at a specified time post-infection (e.g., day 0). Administer this compound (e.g., 12 mg/kg) or a vehicle control via the IP route on a defined schedule (e.g., once or twice daily) for a set duration (e.g., 9 days).
-
Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and record survival for a period of 21-28 days.
-
Analysis: Compare the survival curves of the this compound-treated group with the vehicle-control group using statistical methods (e.g., Kaplan-Meier survival analysis).
Discussion and Future Directions
The cumulative evidence strongly supports this compound as a viable lead candidate for a broad-spectrum, host-targeted anti-filovirus therapeutic. Its efficacy has been demonstrated against multiple filoviruses in vitro and, critically, in lethal animal models of both Ebola and Marburg virus disease[2][3][5]. The mechanism, targeting a late stage of viral entry, is a well-validated strategy for antiviral development[5][11].
However, the clinical path for this compound itself is complicated by its known side effect profile, particularly the risk of Torsades de Pointes, a life-threatening cardiac arrhythmia[5][7]. This risk led to its withdrawal from the market in the United States[5]. While the risk-benefit calculation may be different in the context of a high-consequence filovirus infection, these safety concerns are significant.
Therefore, future research should focus on two primary tracks:
-
Further Preclinical Evaluation: The efficacy of this compound should be evaluated in more advanced animal models, such as non-human primates, which more closely recapitulate human filovirus disease.
-
Analogue Development: this compound serves as an excellent chemical scaffold for medicinal chemistry efforts. The goal should be to design and synthesize new analogues that retain the potent anti-filovirus activity while engineering out the cardiotoxic liabilities[5]. Understanding the precise binding interaction with the viral GP could guide the rational design of safer, more potent next-generation inhibitors with a similar pan-filovirus mechanism of action[2][5].
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. The Calcium Channel Blocker this compound Demonstrates Efficacy in the Murine Model of Marburg Virus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification of a Small-Molecule Entry Inhibitor for Filoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound is potent against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mining of Ebola virus entry inhibitors identifies approved drugs as two-pore channel pore blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Quantifying Bepridil's Antiviral Effects
Introduction
Bepridil is a calcium channel blocker historically used for the treatment of angina.[1] Recent drug repurposing efforts have identified it as a potent inhibitor of various viruses, including filoviruses like Ebola (EBOV) and Marburg (MARV), as well as coronaviruses such as SARS-CoV-2.[2][3] Its multifaceted mechanism of action, targeting both host and viral factors, makes it a compelling candidate for further investigation as a broad-spectrum antiviral agent.[4][5] These application notes provide a comprehensive overview of the quantitative effects of this compound on viral entry and replication and offer detailed protocols for researchers to assess its antiviral efficacy in a laboratory setting.
Mechanism of Antiviral Action
This compound's antiviral activity stems from a dual mechanism that can interfere with different stages of the viral life cycle.
-
Against SARS-CoV-2: this compound demonstrates a two-pronged attack. Firstly, as a basic molecule, it can raise the pH of endosomes.[2][6] This is significant because the endocytic pathway is a key route for SARS-CoV-2 entry, and an acidic environment is crucial for the fusion of the viral and endosomal membranes.[7] Secondly, it has been shown to inhibit the virus's main protease (Mpro or 3CLpro), an essential enzyme for viral replication.[2][6][8] By targeting both host-dependent entry and virus-specific replication processes, this compound can effectively slow down the infection.[7]
-
Against Filoviruses (Ebola, Marburg): For viruses like EBOV and MARV, this compound inhibits a late stage of viral entry.[3] Evidence suggests it may directly bind to the viral glycoprotein (GP), preventing the conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.[3][5] Another proposed mechanism is the inhibition of calcium signaling or two-pore channels (TPCs) within the endolysosomal system, which are essential for viral trafficking and fusion.[3][9]
Data Presentation
The following tables summarize the quantitative data on this compound's efficacy against SARS-CoV-2 and filoviruses from published studies.
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2
| Cell Line | Efficacy Metric | Value (µM) | Multiplicity of Infection (MOI) | Assay Type |
| Vero E6 | EC50 | 0.86 | 0.5 | Viral Yield Reduction |
| A549/ACE2 | EC50 | 0.46 | 0.5 | Viral Yield Reduction |
| Vero E6 | Complete CPE Inhibition | 5 - 6.25 | Not Specified | Microneutralization |
| A549 | Complete CPE Inhibition | 6.25 | Not Specified | Microneutralization |
| Vero E6 | CC50 | > 25 | N/A | Cytotoxicity Assay |
| A549/ACE2 | CC50 | > 50 | N/A | Cytotoxicity Assay |
Data sourced from references[2][7].
Table 2: In Vitro & In Vivo Efficacy of this compound against Filoviruses
| Virus | Model System | Efficacy Metric | Value | Assay/Treatment Details |
| Marburg Virus (MARV) | Vero E6 Cells | IC50 | 5.99 ± 1.05 µM | Cell-based immunoassay (VP40 staining) |
| Ebola Virus (EBOV) | Mouse Model | Survival Rate | 100% | 12 mg/kg, twice daily, starting day of exposure |
| Marburg Virus (MARV) | Mouse Model | Survival Rate | 80% | 12 mg/kg, once daily |
| Marburg Virus (MARV) | Mouse Model | Survival Rate | 90% | 12 mg/kg, twice daily |
Data sourced from references[3][10].
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism against SARS-CoV-2.
Caption: this compound inhibits the late stage of filovirus entry.
Caption: Workflow for the Viral Yield Reduction Assay.
Experimental Protocols
Protocol 1: Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to the host cells, ensuring that observed antiviral effects are not due to cell death. This is used to calculate the 50% cytotoxic concentration (CC50).
Materials:
-
Host cell line (e.g., Vero E6, A549/ACE2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Neutral Red)
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in growth medium. A typical starting concentration might be 100-200 µM with 2-fold or 3-fold dilutions. Include a "no drug" (vehicle control, e.g., DMSO) and a "cells only" (no drug, no vehicle) control.
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the "cells only" control (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to calculate the CC50 value.
Protocol 2: Viral Yield Reduction Assay
Objective: To quantify the reduction in infectious virus particles produced by infected cells in the presence of this compound. This is used to determine the 50% effective concentration (EC50).
Materials:
-
Host cell line
-
Virus stock of known titer
-
Complete growth medium and infection medium (lower serum, e.g., 2% FBS)
-
This compound stock solution
-
24-well or 48-well plates
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and incubate for 24 hours to reach ~90% confluency.
-
Pre-treatment: Remove the growth medium. Pre-treat the cells by adding infection medium containing serial dilutions of this compound for 2 hours at 37°C.[2] Ensure concentrations are well below the calculated CC50. Include vehicle controls.
-
Infection: Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.5.[2]
-
Incubation: Incubate the plates for the duration of one viral replication cycle (e.g., 48-72 hours for SARS-CoV-2).[2]
-
Harvesting: Collect the supernatant from each well. This supernatant contains the progeny virus.
-
Titration: Determine the viral titer in each supernatant sample using a standard plaque assay or TCID50 assay on fresh host cell monolayers.
-
Analysis: Calculate the percentage of viral yield inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the EC50 value.
Protocol 3: Microneutralization Assay (CPE Reduction)
Objective: To assess the ability of this compound to protect cells from the virus-induced cytopathic effect (CPE).
Materials:
-
Host cell line
-
Virus stock
-
This compound stock solution
-
96-well plates
-
Infection medium
-
Microscope
-
Cell viability stain (e.g., Crystal Violet or Neutral Red)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and grow overnight to form a confluent monolayer.
-
Compound Dilution: In a separate plate, prepare 2-fold serial dilutions of this compound.
-
Virus Addition: Add a fixed amount of virus (e.g., 100 TCID50) to each well containing the this compound dilutions. Incubate this drug-virus mixture for 1-2 hours at 37°C.
-
Infection: Remove the medium from the cell plate and transfer the drug-virus mixtures onto the cell monolayers.
-
Controls: Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus, no drug) wells.
-
Incubation: Incubate the plate for 3-5 days, or until at least 80% CPE is visible in the virus control wells.[11]
-
CPE Assessment:
-
Visual: Observe each well under a microscope and score for the presence or absence of CPE.
-
Quantitative: Fix the cells with formalin and stain with a 0.1% crystal violet solution. After washing and drying, solubilize the dye and read the absorbance at ~570 nm.
-
-
Analysis: Calculate the percentage of CPE reduction for each concentration compared to the virus control. The lowest concentration of this compound that completely inhibits CPE can be reported.[7] Alternatively, an EC50 can be calculated from the dose-response curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound is potent against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Calcium Channel Blocker this compound Demonstrates Efficacy in the Murine Model of Marburg Virus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is potent against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 7. This compound is potent against SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
Application of Bepridil in Studying Chemoresistance in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bepridil, a calcium channel blocker, has demonstrated significant potential as a tool for studying and potentially reversing chemoresistance in cancer cells.[1][2] Chemoresistance, a major obstacle in cancer therapy, is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[3][4] this compound has been shown to counteract this mechanism, primarily by inhibiting the function of P-gp.[1][5] These application notes provide a comprehensive overview of the use of this compound in chemoresistance research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.
Mechanism of Action
This compound's primary mechanism in reversing chemoresistance involves the direct inhibition of P-glycoprotein.[1] It is believed to interact with the drug-binding sites on P-gp, thereby competitively inhibiting the efflux of chemotherapeutic agents.[1][6] Additionally, this compound's ability to modulate intracellular calcium levels and interact with calmodulin may also contribute to its chemosensitizing effects.[7][8] Some studies also suggest that this compound may influence the expression of genes related to drug resistance.[9]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Reversing Doxorubicin Resistance
| Cell Line | Cancer Type | This compound Concentration (µM) | Doxorubicin IC50 without this compound (nM) | Doxorubicin IC50 with this compound (nM) | Fold Reversal of Resistance | Reference |
| 2780AD | Human Ovarian Carcinoma | 4 | >1000 | ~200 | >5 | [1] |
| CHRC5 | Chinese Hamster Ovary | 4 | ~1500 | ~50 | 30 | [1] |
| FL5.12/Doxo | Murine Hematopoietic | Not specified | 30 | Not specified | Not applicable | [10] |
| MCF-7 | Human Breast Cancer | Not specified | 8306 | Not specified | Not applicable | [5] |
Table 2: Effect of this compound on Drug Accumulation and Efflux
| Cell Line | Cancer Type | This compound Concentration (µM) | Assay | Effect | Reference |
| 2780AD | Human Ovarian Carcinoma | 16.5 | [¹⁴C]Doxorubicin accumulation | Increased accumulation from 52 to ~90 pmol/10⁶ cells | [1] |
| CHRC5 | Chinese Hamster Ovary | 16.5 | [¹⁴C]Doxorubicin accumulation | Increased accumulation to near-sensitive cell levels | [1] |
| 2780AD | Human Ovarian Carcinoma | Dose-dependent | Doxorubicin efflux | Inhibition of efflux | [1] |
| MCF7R | Human Breast Cancer | Not specified | Rhodamine 123 accumulation | Increased accumulation (General P-gp inhibition assay) | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of chemotherapeutic agents in the presence and absence of this compound.
Materials:
-
Cancer cell lines (e.g., doxorubicin-resistant and sensitive parental lines)
-
Complete cell culture medium
-
This compound hydrochloride
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) in culture medium.
-
Prepare solutions of this compound at the desired concentrations (e.g., 1, 2, 4 µM).
-
Treat the cells with the chemotherapeutic agent alone or in combination with this compound. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Rhodamine 123 Efflux Assay
This flow cytometry-based assay measures the efflux pump activity of P-glycoprotein.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound hydrochloride
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (positive control for P-gp inhibition)
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Protocol:
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with this compound (e.g., 10 µM) or Verapamil (e.g., 50 µM) for 30 minutes at 37°C. Include an untreated control.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold FACS buffer.
-
Resuspend the cells in fresh, pre-warmed culture medium (efflux medium) with or without this compound/Verapamil.
-
Incubate the cells at 37°C for 1-2 hours to allow for drug efflux.
-
At desired time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension and place them on ice to stop the efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 525 nm).
-
A higher fluorescence intensity in the this compound-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.[12][13]
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from overexpressing cell lines)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT)
-
This compound hydrochloride
-
Verapamil (positive control activator)
-
Sodium orthovanadate (Na₃VO₄, P-gp inhibitor)
-
ATP
-
Reagents for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)
-
96-well plate
-
Plate reader
Protocol:
-
Prepare dilutions of this compound and Verapamil in the assay buffer.
-
In a 96-well plate, add the P-gp membrane vesicles (5-10 µg of protein per well).
-
Add the test compounds (this compound, Verapamil) and control (assay buffer) to the wells.
-
To a set of control wells, add sodium orthovanadate (final concentration 1 mM) to determine the P-gp specific ATPase activity.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP (final concentration 5 mM).
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding the colorimetric reagent for Pi detection.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the amount of Pi released by subtracting the absorbance of the vanadate-treated wells (non-P-gp ATPase activity) from the total ATPase activity. An increase in Pi release in the presence of an activator like verapamil indicates P-gp stimulation, while a compound like this compound may show complex effects, including inhibition of basal or verapamil-stimulated activity.[6][14][15]
Mandatory Visualizations
Caption: this compound inhibits P-glycoprotein, increasing intracellular drug levels and promoting apoptosis.
Caption: Workflow for determining this compound's chemosensitizing effect using a cell viability assay.
Caption: this compound may modulate chemoresistance by affecting Ca²⁺ signaling and calmodulin.
References
- 1. Potentiation of doxorubicin cytotoxicity by the calcium antagonist this compound in anthracycline-resistant and -sensitive cell lines. A comparison with verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in combination with anthracyclines to reverse anthracycline resistance in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The binding of the calcium channel blocker, this compound, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects on calmodulin of this compound, an antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reverses atrial electrical remodeling and L-type calcium channel downregulation in a canine model of persistent atrial tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Application Notes: In Vivo Imaging of Bepridil's Effects on Tumor Microenvironments
Introduction
Bepridil is a non-selective calcium channel blocker originally used for cardiovascular disorders.[1] Emerging research has highlighted its potential as a repurposed anti-cancer agent, demonstrating efficacy against various cancer types including ovarian, leukemia, and brain tumors.[1][2][3][4] this compound's mechanism of action extends beyond calcium channel blockade; it also inhibits sodium and potassium channels and modulates calmodulin, an intracellular calcium receptor.[1][5] These actions disrupt key cellular processes in cancer cells, leading to reduced proliferation, migration, and invasion, and in some cases, the reversal of aggressive phenotypes like the epithelial-mesenchymal transition (EMT).[1][4]
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix that plays a critical role in tumor progression, metastasis, and therapeutic response.[6] In vivo imaging techniques are indispensable for studying the dynamic interactions within the TME in a physiologically relevant context.[7] Techniques such as intravital microscopy (IVM), bioluminescence imaging (BLI), and functional imaging of ion signaling provide unprecedented opportunities to visualize this compound's impact on the TME in real-time.[6][8][9] These application notes provide an overview and detailed protocols for utilizing in vivo imaging to investigate the therapeutic effects of this compound on the tumor microenvironment.
This compound's Mechanism of Action in Cancer
This compound exerts its anti-tumor effects through multiple pathways. Its primary action is the blockade of calcium influx, which disrupts the intracellular calcium signaling that is crucial for cancer cell proliferation and survival.[2][10] Additionally, this compound has been shown to inhibit the NOTCH1 signaling pathway, a key regulator of cell fate and proliferation in cancers like chronic lymphocytic leukemia (CLL).[3] In ovarian cancer, this compound can reverse the TGF-β1-induced EMT, a process critical for metastasis, by downregulating key markers such as vimentin, β-catenin, and Snail.[4]
References
- 1. Suppression of Metastatic Ovarian Cancer Cells by this compound, a Calcium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances in vitro antitumor activity of antiestrogens in human brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits anti‐leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 6. Intravital Microscopy for Imaging the Tumor Microenvironment in Live Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Volume imaging to interrogate cancer cell-tumor microenvironment interactions in space and time [frontiersin.org]
- 8. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 9. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Utilizing Bepridil to Explore Mechanisms of Cardiac Arrhythmia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepridil is a non-selective calcium channel blocker with a complex pharmacological profile that also includes the inhibition of fast sodium channels and various potassium channels.[1][2][3] This multi-channel blocking capability makes it a valuable pharmacological tool for investigating the intricate mechanisms underlying cardiac arrhythmias. This compound has demonstrated efficacy in treating certain arrhythmias, such as atrial fibrillation and ventricular tachyarrhythmias, but it also carries a risk of proarrhythmic effects, including Torsades de Pointes (TdP).[4][5][6] This dual action underscores its utility in studying the delicate balance of ion channel function in maintaining normal cardiac rhythm and the pathological alterations that lead to arrhythmias.
These application notes provide a comprehensive guide for utilizing this compound to explore the mechanisms of cardiac arrhythmia in a research setting. Detailed protocols for key in vitro and ex vivo experiments are provided, along with a summary of quantitative data on its ion channel inhibitory effects.
Data Presentation: Quantitative Effects of this compound on Cardiac Ion Channels
The following table summarizes the inhibitory concentrations (IC50) of this compound on various cardiac ion channels, as reported in the literature. These values are crucial for designing experiments and interpreting results.
| Ion Channel/Current | Species/Cell Type | IC50 / K_d_ | Reference(s) |
| Calcium Channels | |||
| L-type Ca²⁺ Current (I_Ca,L_) | Guinea-pig ventricular myocytes | 0.5 µM | |
| T-type Ca²⁺ Current (I_Ca,T) | 0.4–10.6 µmol·L⁻¹ | [7] | |
| Sodium Channels | |||
| Na⁺ Current (I_Na_) | Guinea-pig ventricular myocytes | 40 µM (holding potential -90 mV) | [8] |
| Na⁺ Current (I_Na_) | Guinea-pig ventricular myocytes | 342 µM (holding potential -140 mV) | [8] |
| Na⁺ Current (I_Na_) | Neonatal rat ventricular cells | 30 µM | |
| Potassium Channels | |||
| Rapidly activating delayed rectifier K⁺ current (I_Kr) | Guinea-pig | 13.2 µM | [4][7] |
| Slowly activating delayed rectifier K⁺ current (I_Ks_) | Guinea-pig | 6.2 µM | [4][7] |
| Inward-rectifier K⁺ current (I_K1_) | Neonatal cardiac myocytes | 2.7 µM | [4] |
| ATP-sensitive K⁺ channel (I_KATP_) | 6.6 µM | [4][9] | |
| Na⁺-activated K⁺ channel (I_KNa_) | 2.2 µM | [10] | |
| TWIK-related potassium channel (TREK-1) | HEK-293 cells (baseline) | 0.59 µM | [4] |
| TWIK-related potassium channel (TREK-1) | HEK-293 cells (BL1249 activated) | 4.08 µM | [4] |
| Big conductance Ca²⁺-activated K⁺ channel (BKca) | 1.866 µM | [4][9] | |
| Other Targets | |||
| Na⁺/Ca²⁺ Exchanger (NCX) | Guinea pig cardiac ventricular cells | 8.1 µM | [11] |
| Calmodulin (CaM) | K_i_ = 2.2 µM |
Signaling Pathways and Mechanisms of Action
This compound's multifaceted effects on cardiac electrophysiology stem from its ability to modulate multiple ion channels and intracellular signaling pathways.
Caption: this compound's multi-target mechanism of action on cardiac ion channels and intracellular proteins.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on cardiac electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This protocol is designed to measure the effects of this compound on specific ion currents in isolated cardiac myocytes.
a. Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from adult rats or guinea pigs using a Langendorff perfusion system and enzymatic digestion (e.g., collagenase, protease).
-
Maintain isolated cells in a calcium-free solution initially, then gradually reintroduce calcium to a final concentration of 1.8 mM.
-
Plate cells on laminin-coated glass coverslips for electrophysiological recordings.
b. Recording Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (for K⁺ currents, in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP, 10 EGTA; pH adjusted to 7.2 with KOH.
-
Internal (Pipette) Solution (for Na⁺/Ca²⁺ currents, in mM): Varying concentrations of Na⁺ and Ca²⁺ with appropriate buffers (e.g., BAPTA for Ca²⁺) depending on the specific current being isolated.[4]
c. Recording Procedure:
-
Place a coverslip with adherent cardiomyocytes in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a selected myocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply specific voltage-clamp protocols to elicit the ion current of interest (e.g., step-depolarizations to measure I_Ca,L_ or I_Na_, ramp protocols for I-V relationships).
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing this compound at various concentrations.
-
Record the changes in the ion current amplitude and kinetics in the presence of this compound.
Caption: Workflow for whole-cell patch-clamp experiments to study this compound's effects.
Intracellular Calcium Imaging in Cardiomyocytes
This protocol allows for the measurement of this compound's effects on intracellular calcium transients.
a. Cell Preparation and Dye Loading:
-
Isolate and plate cardiomyocytes as described in the patch-clamp protocol.
-
Prepare a stock solution of Fura-2 AM (1 mM in anhydrous DMSO).
-
Dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., Tyrode's solution) to a final concentration of 2-5 µM.
-
Incubate the cells with the Fura-2 AM solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells three times with the physiological salt solution to remove extracellular dye and allow for de-esterification.
b. Calcium Imaging:
-
Mount the coverslip with Fura-2 loaded cells onto a fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with the physiological salt solution.
-
Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) to elicit regular calcium transients.
-
Record baseline calcium transients.
-
Introduce this compound into the perfusate at desired concentrations.
-
Record the changes in the amplitude, duration, and decay kinetics of the calcium transients in the presence of this compound.
Caption: Workflow for intracellular calcium imaging experiments with this compound.
Ex Vivo Langendorff-Perfused Heart Model of Arrhythmia
This model allows for the study of this compound's effects on the whole heart's electrophysiology and susceptibility to arrhythmias.
a. Heart Preparation:
-
Anesthetize a rodent (e.g., rabbit, guinea pig) and perform a thoracotomy.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Retrogradely perfuse the heart with warm (37°C), oxygenated Krebs-Henseleit solution.
b. Electrophysiological Recordings:
-
Place plunge or epicardial electrodes to record a pseudo-ECG.
-
Use programmed electrical stimulation (PES) protocols to assess arrhythmia inducibility. This involves delivering a train of stimuli followed by premature stimuli at progressively shorter coupling intervals.
c. Experimental Protocol:
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Record baseline ECG and perform PES to determine the ventricular effective refractory period (VERP) and arrhythmia inducibility.
-
Introduce this compound into the perfusate at a desired concentration.
-
After a period of equilibration with this compound, repeat the ECG recordings and PES protocols.
-
To study proarrhythmic effects, this compound can be co-administered with other agents that prolong the QT interval or in conditions of low potassium to increase the likelihood of TdP.
-
Analyze changes in heart rate, conduction intervals (PR, QRS, QT), VERP, and the incidence and duration of induced arrhythmias.
Conclusion
This compound's complex pharmacology, characterized by its ability to block multiple cardiac ion channels, makes it an invaluable tool for dissecting the molecular and cellular mechanisms of cardiac arrhythmias. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their investigations. By carefully designing and executing experiments based on this information, scientists can gain deeper insights into the fundamental principles of cardiac electrophysiology and the pathophysiology of arrhythmias, ultimately contributing to the development of safer and more effective antiarrhythmic therapies.
References
- 1. ionoptix.com [ionoptix.com]
- 2. This compound block of cardiac calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Intracardiac electrophysiology to characterize susceptibility to ventricular arrhythmias in murine models [frontiersin.org]
- 4. Blocking effect of this compound on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological action of this compound on atrioventricular accessory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-dependent effects of this compound on Ca2+-extrusion across rat heart sarcolemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ionoptix.com [ionoptix.com]
- 9. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Successful treatment of this compound-induced intraoperative torsades de pointes by isoproterenol infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Bepridil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues of Bepridil in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key solubility data to facilitate your research.
Solubility Profile of this compound Hydrochloride
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 0.00655 (as this compound base)[2] | ~0.018 (as this compound base) | This compound base is slightly soluble. |
| Water | 12.5[3] | 31.02 | This compound hydrochloride; requires sonication. |
| DMSO | 5 - 130[3][4][5][6][7] | 12.4 - 322.58 | Sonication and warming may be required.[3][4] |
| Ethanol | 25[7] | 62.03 | - |
| DMF | 20[7] | 49.63 | - |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3[8] | 0.74 | - |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4[4] | 9.93 | In vivo formulation. Sonication is recommended. |
Detailed Experimental Protocols
Below are detailed protocols for preparing this compound hydrochloride solutions for common experimental applications.
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is suitable for preparing a high-concentration stock solution of this compound hydrochloride that can be further diluted into aqueous buffers or cell culture media.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom polypropylene or glass vial
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[5]
-
Once fully dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[3][5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer (for in vitro assays)
This protocol describes the dilution of a concentrated organic stock solution into an aqueous buffer for use in cellular or biochemical assays.
Materials:
-
Concentrated this compound hydrochloride stock solution in DMSO or Ethanol
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Thaw the concentrated stock solution at room temperature.
-
In a sterile tube, add the desired volume of the aqueous buffer.
-
While vortexing the aqueous buffer, add the required volume of the concentrated stock solution dropwise to achieve the final working concentration. This rapid mixing helps to prevent precipitation.
-
Ensure the final concentration of the organic solvent in the working solution is compatible with your experimental system (typically ≤ 0.5% for DMSO in cell-based assays).
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound hydrochloride for extended periods as precipitation may occur.
Troubleshooting Guide
Q: My this compound hydrochloride is not dissolving in my aqueous buffer. What should I do?
A: this compound hydrochloride has limited solubility in neutral aqueous solutions. To improve solubility, first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, as described in Protocol 1. Then, dilute this stock solution into your aqueous buffer with vigorous mixing. The final concentration of the organic solvent should be kept as low as possible to avoid affecting your experiment.
Q: I observed a precipitate forming after diluting my DMSO stock solution into my cell culture medium. How can I prevent this?
A: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: You may be exceeding the solubility limit of this compound hydrochloride in your final medium. Try preparing a more dilute working solution.
-
Increase the rate of mixing: Add the stock solution to the aqueous medium while the medium is being vortexed or stirred vigorously. This can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Use a pre-warmed medium: Warming your cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.
-
Consider a different solubilization strategy: For challenging applications, you may need to use a formulation with co-solvents or surfactants, similar to the in vivo formulation described in Table 1 (e.g., with PEG300 and Tween 80), ensuring these components are compatible with your experimental setup.
Q: Can I adjust the pH of my buffer to improve the solubility of this compound hydrochloride?
A: Yes, as a weak base, this compound's solubility is expected to increase in more acidic conditions (lower pH). If your experimental design allows, using a buffer with a pH below 7.0 may enhance its solubility. However, you must ensure that the chosen pH is compatible with your biological system (e.g., cells, proteins).
Frequently Asked Questions (FAQs)
What is the recommended storage condition for this compound hydrochloride?
Solid this compound hydrochloride should be stored desiccated at room temperature.[8] Stock solutions in organic solvents are best stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5] It is not recommended to store aqueous solutions.[9]
Is it necessary to use anhydrous DMSO for preparing stock solutions?
While not always strictly necessary, using anhydrous DMSO is highly recommended. Water in DMSO can reduce the solubility of hydrophobic compounds and may lead to instability of the stock solution over time.
What is the mechanism of action of this compound?
This compound is a non-selective calcium channel blocker.[5][6] It also inhibits the Na+/Ca2+ exchanger (NCX), sodium channels, and cardiac sarcolemmal KATP channels.[6] This multifaceted mechanism of action leads to its antiarrhythmic and antihypertensive effects.
Visualization of this compound's Cellular Mechanism of Action
The following diagram illustrates the primary cellular targets of this compound, leading to a reduction in intracellular calcium levels.
Experimental Workflow for Solubilizing this compound Hydrochloride
The following diagram outlines a logical workflow for successfully preparing this compound hydrochloride solutions for experimental use.
References
- 1. This compound | C24H34N2O | CID 2351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pH-dependent effects of this compound on Ca2+-extrusion across rat heart sarcolemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound hydrochloride | Non-selective Cav Blockers: R&D Systems [rndsystems.com]
- 7. glpbio.com [glpbio.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Mitigating Bepridil-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate Bepridil-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a calcium channel blocker with a complex pharmacological profile. It is known to block L-type and T-type calcium channels, as well as other ion channels, including sodium and potassium channels.[1][2] Its therapeutic effects in cardiovascular disorders stem from its ability to reduce myocardial oxygen consumption and increase coronary blood flow.[1] this compound also binds to calmodulin in the presence of calcium, which can inhibit various intracellular processes.[3][4]
Q2: What are the primary mechanisms of this compound-induced cytotoxicity in primary cells?
This compound-induced cytotoxicity is multifactorial and can involve several interconnected pathways:
-
Disruption of Calcium Homeostasis: this compound can cause an increase in intracellular calcium concentration ([Ca2+]i), partly by inducing its release from intracellular stores like the endoplasmic reticulum (ER) and mitochondria.[5][6]
-
Endoplasmic Reticulum (ER) Stress: Perturbation of ER calcium stores can interfere with proper protein folding, leading to ER stress and activation of the Unfolded Protein Response (UPR).[7][8] If the stress is prolonged or severe, the UPR can trigger apoptosis.[9]
-
Mitochondrial Dysfunction: this compound can directly affect mitochondrial function. It has been shown to inhibit oxidative phosphorylation and ATP synthesis, and affect Ca2+ uptake by mitochondria.[10][11] This can lead to energy depletion and further cellular stress.
-
Induction of Apoptosis: The culmination of cellular stresses, including calcium dysregulation, ER stress, and mitochondrial dysfunction, often leads to the activation of apoptotic pathways. This compound has been shown to induce apoptosis, confirmed by methods like Annexin V staining and detection of PARP cleavage.[5][12]
-
Generation of Reactive Oxygen Species (ROS): Some studies indicate that this compound can increase the generation of ROS, which can damage cellular components and contribute to cell death.[13] It has also been shown to be a potent scavenger of hydroxyl radicals (.OH).[14]
Q3: How can I measure this compound-induced cytotoxicity in my primary cell cultures?
Several in vitro assays can be used to quantify cytotoxicity.[15] Common methods include:
-
Metabolic Assays (e.g., MTT, WST): These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.[16] The MTT assay, for instance, relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[15][16]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue, Propidium Iodide): These assays measure the leakage of intracellular components (like lactate dehydrogenase) or the uptake of dyes by cells with compromised membranes, which are hallmarks of cell death.[15][17]
-
Apoptosis Assays (e.g., Annexin V/PI staining): Flow cytometry or fluorescence microscopy can be used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[5][12]
Q4: How can I assess the specific mechanisms, such as calcium dysregulation or oxidative stress, involved in the observed cytotoxicity?
-
Intracellular Calcium ([Ca2+]i) Measurement: Use fluorescent calcium indicators like Fura-2, Indo-1, or Fluo-4.[18][19] These dyes exhibit a change in fluorescence intensity upon binding to calcium, which can be measured using fluorescence microscopy or flow cytometry to quantify changes in intracellular calcium levels.[20][21]
-
Reactive Oxygen Species (ROS) Detection: Employ fluorescent probes like Dichlorodihydrofluorescein diacetate (DCFH-DA) or MitoSOX Red to measure cytosolic and mitochondrial ROS, respectively.[22][23] The fluorescence intensity of these probes increases upon oxidation by ROS.
Troubleshooting Guides
Problem 1: High levels of cell death are observed even at low this compound concentrations.
-
Possible Cause: High sensitivity of the specific primary cell type; experimental conditions enhancing toxicity.
-
Troubleshooting Steps:
-
Confirm Literature Values: Review literature for reported cytotoxic concentrations of this compound on your specific primary cell type or similar models.
-
Perform a Dose-Response Curve: Conduct a thorough dose-response experiment to determine the precise IC50 (half-maximal inhibitory concentration) in your specific cell model and experimental setup. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Co-treatment with an Antioxidant: this compound's toxicity can be linked to oxidative stress.[13] Consider co-incubating the cells with a well-known antioxidant like N-acetylcysteine (NAC) (e.g., 1-5 mM) or Vitamin E (α-tocopherol) (e.g., 10-50 µM) to see if it mitigates the cytotoxicity.[24]
-
Optimize Serum Concentration: Ensure the serum concentration in your culture medium is optimal. Serum proteins can sometimes bind to drugs, reducing their effective concentration.
-
Problem 2: Inconsistent or highly variable results in cytotoxicity assays (e.g., MTT).
-
Possible Cause: Technical variability in assay execution; inherent limitations of the chosen assay.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a uniform number of viable cells is seeded in each well. Inconsistent cell density is a major source of variability.
-
Gentle Pipetting: Handle cell suspensions gently during plating to avoid causing mechanical stress or cell lysis.[17]
-
Check for Drug-Assay Interference: this compound, like some compounds, might directly react with the assay reagents (e.g., reduce MTT). Run a "no-cell" control with media, this compound, and the MTT reagent to check for any color change.
-
Use a Complementary Assay: Validate your findings using a different cytotoxicity assay that relies on an alternative principle. For example, if you are using an MTT (metabolic) assay, confirm the results with an LDH (membrane integrity) assay.[16]
-
Problem 3: Suspected mitochondrial dysfunction is the primary driver of cytotoxicity, and you want to confirm and mitigate it.
-
Possible Cause: this compound directly impairs mitochondrial respiration and calcium handling.[10][11]
-
Troubleshooting Steps:
-
Measure Mitochondrial Membrane Potential (ΔΨm): Use a potentiometric dye like JC-1 or TMRE. A decrease in the red/green fluorescence ratio (for JC-1) or a drop in fluorescence intensity (for TMRE) indicates mitochondrial depolarization, a key sign of dysfunction.
-
Assess Cellular ATP Levels: Use a commercial ATP luminescence-based assay kit. A significant drop in ATP levels in this compound-treated cells compared to controls points towards impaired mitochondrial energy production.
-
Evaluate Mitochondrial ROS: Use a mitochondria-specific ROS indicator like MitoSOX Red to determine if mitochondrial oxidative stress is a key event.[22]
-
Attempt Rescue with Mitochondrial Substrates: In some cases of Complex I inhibition, providing substrates for Complex II (e.g., succinate) can partially restore mitochondrial function. This is an exploratory step to understand the specific site of mitochondrial impairment.
-
Data Presentation
Table 1: Cytotoxic Effects of this compound on Various Primary and Cancer Cell Lines
| Cell Type | Concentration | Exposure Time | Effect | Reference |
|---|---|---|---|---|
| Primary Chronic Lymphocytic Leukemia (CLL) Cells | 2.5 µM | 24 hr | Viability reduced to 34% (vs. 57% in control) | [5][6] |
| H9c2 Myocardial Cells | 30 µM | N/A | Increased malformed nuclei and vacuolated cells | [12] |
| H9c2 Myocardial Cells | 35 µM | N/A | Significant increase in early and late apoptotic cells | [12] |
| SKOV-3 Ovarian Cancer Cells | ~10-30 µM | 72 hr | Dose-dependent reduction in cell viability | [1] |
| SKOV-3-13 Ovarian Cancer Cells | ~5-20 µM | 72 hr | Dose-dependent reduction in cell viability (more sensitive than SKOV-3) |[1] |
Table 2: Reported Inhibitory Concentrations (IC50) and Constants (Ki) of this compound
| Target | IC50 / Ki Value | Cell/System Type | Reference |
|---|---|---|---|
| Myosin Light Chain Kinase (MLCK) | Ki: 2.2 µM | Enzyme Assay | [3] |
| [3H]this compound binding to Calmodulin | IC50: 4 µM | Binding Assay | [3] |
| T-type Ca2+ Channels (Ca_v3.2) | ~5 µM | Recombinant HEK-293 cells | [2] |
| Cardiac Na+ Channels | IC50: 96.3 µM | Neonatal Rat Cardiomyocytes | [25] |
| L-type Ca2+ Channels | IC50: 0.5–1.6 µM | Cardiac Myocytes |[25] |
Experimental Protocols
Protocol 1: Determining this compound-Induced Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control and a positive control for 100% cell death (e.g., 0.2% Triton X-100). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[17]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance_Sample / Absorbance_Control) * 100.
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) using Fluo-4 AM
-
Cell Seeding: Seed primary cells on glass-bottom dishes or 96-well black-walled, clear-bottom plates suitable for fluorescence microscopy/plate reading. Allow cells to adhere and grow to a 70-80% confluent monolayer.
-
Dye Loading: Prepare a loading buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium). Prepare a 2-5 µM Fluo-4 AM working solution in the loading buffer.
-
Incubation: Remove the culture medium, wash the cells once with loading buffer, and then add the Fluo-4 AM working solution. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, gently wash the cells two or three times with fresh loading buffer to remove excess extracellular dye. Add fresh buffer to the cells for imaging.
-
Baseline Measurement: Acquire a baseline fluorescence reading (Excitation ~494 nm / Emission ~516 nm) for 1-2 minutes before adding the compound.
-
This compound Addition & Measurement: Add this compound at the desired final concentration and immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.[5]
Visualizations
Caption: Signaling cascade of this compound-induced cytotoxicity.
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
Caption: Troubleshooting logic for inconsistent cytotoxicity results.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding of the calcium channel blocker, this compound, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound, compared with calcium-channel inhibitors and calmodulin antagonists on both spontaneous activity and contractions induced by potassium or phenylephrine in rat portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exhibits anti‐leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of endoplasmic reticulum stress in drug‐induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of endoplasmic reticulum stress in drug-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Effects of this compound on Ca2+ uptake by cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuronal preconditioning with the antianginal drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the activity of this compound as a scavenger of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kosheeka.com [kosheeka.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Cells - How to use calcium imaging for investigating cell signalig | Animalab [animalab.eu]
- 19. berthold.com [berthold.com]
- 20. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of oxidative stress-mediated cytotoxicity and genotoxicity of copper and flubendiamide: amelioration by antioxidants in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound up-regulates cardiac Na+ channels as a long-term effect by blunting proteasome signals through inhibition of calmodulin activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Bepridil antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bepridil in antiviral assays. Inconsistent results can arise from various factors related to the compound's mechanism of action and the specifics of the experimental setup. This guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My plaque assay results with this compound are inconsistent, showing variable plaque sizes or unclear plaques. What could be the cause?
A1: Inconsistent plaque morphology in the presence of this compound can be attributed to several factors related to its mechanism of action and experimental variables.
-
This compound's Effect on Calcium Homeostasis: this compound is a calcium channel blocker, and proper calcium ion concentration is crucial for viral attachment, entry, and replication for many viruses.[1][2] Alterations in intracellular calcium can affect the efficiency of plaque formation, leading to smaller or less defined plaques.[3][4]
-
Cytotoxicity at Higher Concentrations: At concentrations above the optimal therapeutic window, this compound can induce cytotoxicity, impacting the health of the cell monolayer and consequently affecting plaque development.[5] It's crucial to differentiate between antiviral activity and cell death caused by the compound.
-
Suboptimal Overlay Concentration: If the semi-solid overlay (e.g., agarose or carboxymethyl cellulose) is too concentrated, it can impede viral diffusion and result in smaller plaques. Conversely, a low concentration may lead to diffuse plaques.[6]
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response curve to determine the optimal non-toxic concentration of this compound that shows antiviral activity without significantly affecting cell viability.
-
Run Concurrent Cytotoxicity Assays: Always include a cytotoxicity assay in parallel to your plaque assay to monitor the health of the cell monolayer at all tested concentrations of this compound.[7]
-
Verify Overlay Density: Ensure the concentration of your agarose or CMC overlay is appropriate for your specific virus and cell line.
-
Check Incubation Times: Optimize the incubation time for your plaque assay. Over-incubation can lead to larger, diffuse plaques, while under-incubation may result in small or no plaques.[8]
Q2: I am observing high background cytotoxicity in my control wells treated with this compound but without the virus. How can I address this?
A2: High background cytotoxicity can confound the interpretation of your antiviral assay results. Several factors could be contributing to this issue.
-
Compound Solubility and Precipitation: this compound hydrochloride is generally soluble in aqueous solutions, but precipitation can occur at high concentrations or in certain media compositions, leading to cytotoxic effects.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. The concentration that is non-toxic for one cell line may be cytotoxic to another.
-
Extended Incubation Periods: Prolonged exposure to this compound, even at sub-lethal concentrations, might lead to cumulative cytotoxic effects.
Troubleshooting Steps:
-
Check Compound Solubility: Visually inspect your this compound stock and working solutions for any signs of precipitation. Consider preparing fresh dilutions for each experiment.
-
Determine the CC50: Perform a cytotoxicity assay (e.g., MTS or MTT assay) to determine the 50% cytotoxic concentration (CC50) of this compound on your specific cell line. This will help you establish a suitable concentration range for your antiviral assays.
-
Optimize Incubation Time: If possible, reduce the incubation time of your assay to minimize the cytotoxic effects of this compound.
-
Use a Different Cell Line: If the issue persists, consider using a different host cell line that may be less sensitive to this compound's cytotoxic effects.
Q3: My TCID50 (50% Tissue Culture Infectious Dose) assay results with this compound show high variability between replicates. What are the potential reasons?
A3: High variability in TCID50 assays can be frustrating. When using this compound, this could be linked to its effects on the cells or the virus.
-
Inconsistent Cytopathic Effect (CPE): this compound's impact on calcium signaling can influence the development and presentation of viral CPE, making it difficult to score consistently across wells.[3][4]
-
Pipetting Inaccuracies: Endpoint dilution assays like the TCID50 are highly sensitive to pipetting errors, especially during the serial dilution of the virus and the compound.
-
Cell Monolayer Inconsistency: A non-uniform cell monolayer can lead to variable viral infection and CPE development.
Troubleshooting Steps:
-
Standardize CPE Scoring: Establish clear, objective criteria for what constitutes a positive CPE in the presence of this compound. It may be helpful to have a second researcher score the plates independently.
-
Ensure Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors during serial dilutions.
-
Optimize Cell Seeding: Ensure that your cells are seeded evenly and form a confluent monolayer before infection.[9]
-
Increase Replicate Number: Increasing the number of replicate wells per dilution can improve the statistical power of your assay and reduce the impact of outlier wells.
Q4: My RT-qPCR results for viral load quantification in this compound-treated samples are not reproducible. What could be the problem?
A4: RT-qPCR is a sensitive technique, and several factors can lead to inconsistent results, some of which may be specific to the use of this compound.
-
RNA Extraction Inefficiency: this compound's effects on cell membrane integrity at higher concentrations could potentially interfere with the efficiency of RNA extraction, leading to variable RNA yields.
-
PCR Inhibition: Although less common, components from the cell culture medium or the drug itself could co-purify with the RNA and inhibit the reverse transcriptase or polymerase enzymes.
-
Primer/Probe Design: Poorly designed primers or probes can lead to non-specific amplification or reduced efficiency, which can be exacerbated by subtle changes in the experimental conditions.
Troubleshooting Steps:
-
Validate RNA Extraction: Assess the quality and quantity of your extracted RNA using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit) before proceeding to RT-qPCR.
-
Test for PCR Inhibition: Include an internal control in your RT-qPCR to test for inhibition. You can also perform a dilution series of your RNA sample; if inhibition is present, a dilution may alleviate it and lead to an earlier Ct value.
-
Optimize Primer/Probe Concentrations: Titrate your primer and probe concentrations to ensure optimal performance.
-
Perform a Melt Curve Analysis: For SYBR Green-based assays, a melt curve analysis can help identify non-specific amplification products.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound against various viruses.
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50) (µM) | Reference |
| Marburg Virus (MARV) | Vero E6 | Cell-based | 5.99 ± 1.05 | >20 | [10] |
| Ebola Virus (EBOV) | Vero E6 | Cell-based | 5.52 ± 0.28 | Not specified | [10] |
| SARS-CoV-2 | Vero E6 | Microneutralization | Low micromolar | >25 | [11] |
| SARS-CoV-2 | A549/ACE2 | Microneutralization | Low micromolar | >50 | [11] |
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
This protocol is a standard method for quantifying the titer of neutralizing antibodies or the antiviral activity of a compound.[10][12]
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero E6) to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in a serum-free medium. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).
-
Incubation: Incubate the this compound-virus mixture at 37°C for 1 hour to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayer and inoculate with the this compound-virus mixture. Incubate at 37°C for 1 hour.
-
Overlay: Remove the inoculum and add a semi-solid overlay (e.g., 1.2% Avicel or 0.8% carboxymethylcellulose in 2x MEM).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration appropriate for the virus to form visible plaques (typically 3-10 days).
-
Staining and Counting: Fix the cells with 10% formalin and stain with a crystal violet solution. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. The EC50 is the concentration of this compound that reduces the plaque number by 50%.
50% Tissue Culture Infectious Dose (TCID50) Assay
This assay is used to determine the viral titer at which 50% of the cultured cells are infected.[9][13]
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line to achieve a confluent monolayer on the day of infection.
-
Virus and Compound Dilution: Prepare serial 10-fold dilutions of the virus stock. For antiviral testing, pre-treat the cell monolayer with serial dilutions of this compound for 1-2 hours.
-
Infection: Add the virus dilutions to the wells (with or without this compound). Include cell-only and virus-only controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe cytopathic effect (CPE), typically 3-7 days.
-
Scoring: Observe each well for the presence or absence of CPE.
-
Calculation: Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50 titer.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol is for quantifying viral RNA in this compound-treated and control samples.[14][15]
-
Sample Collection: After the desired incubation period, collect the cell supernatant or cell lysate from this compound-treated and untreated infected cells.
-
RNA Extraction: Extract viral RNA using a commercial RNA extraction kit according to the manufacturer's instructions.[16]
-
RT-qPCR Reaction Setup: Prepare the RT-qPCR reaction mixture containing a one-step RT-qPCR master mix, forward and reverse primers, a probe specific to the viral target, and the extracted RNA.
-
Thermal Cycling: Perform the RT-qPCR on a real-time PCR instrument with the appropriate thermal cycling conditions for reverse transcription and amplification.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Use a standard curve of known viral RNA concentrations to quantify the viral load in your samples.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound antiviral assay results.
Caption: this compound's dual mechanism of antiviral action.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Calcium Ions Signaling: Targets for Attack and Utilization by Viruses [frontiersin.org]
- 3. Effect of this compound on intracellular calcium concentration and contraction in cultured rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound on calcium injury of anoxic myocytes isolated from adult rat heart ventricular muscle [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. reddit.com [reddit.com]
- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. researchgate.net [researchgate.net]
- 9. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Viruses as key modulators of the TGF‐β pathway; a double‐edged sword involved in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 2.3. Viral RNA extraction and RT-qPCR [bio-protocol.org]
- 15. A simple, safe and sensitive method for SARS‐CoV‐2 inactivation and RNA extraction for RT‐qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effective RNA Extraction for Real-Time RT-PCR: Methods and Solutions [genaxxon.com]
Bepridil In Vivo Dosing and Administration: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bepridil in in vivo animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I prepare this compound for in vivo administration?
A1: this compound hydrochloride has limited solubility in aqueous solutions.[1] For most in vivo applications, a two-step process is recommended:
-
First, dissolve this compound hydrochloride in an organic solvent such as ethanol or DMSO.[1][2][3] Solubility is approximately 25 mg/mL in ethanol and 5-130 mg/mL in DMSO.[1][3]
-
Next, dilute this stock solution with your aqueous buffer of choice, such as phosphate-buffered saline (PBS). A 1:2 ratio of ethanol to PBS can yield a final this compound concentration of about 0.3 mg/mL.[1] It is crucial to prepare these aqueous solutions fresh daily, as storage for more than one day is not recommended.[1]
Q2: What is a typical starting dosage for this compound in rodents?
A2: Dosages for this compound can vary significantly based on the animal model, the route of administration, and the experimental endpoint. For initial studies, it is advisable to start with a low dose and escalate based on observed efficacy and tolerance.
-
In studies on mice with Marburg virus, an effective dose was 12 mg/kg administered intraperitoneally (IP) once or twice daily.[4]
-
In a mouse model of chronic lymphocytic leukemia, 5 mg/kg was administered IP daily.[2]
-
Pharmacokinetic studies in rats have used oral doses ranging from 30-300 mg/kg.[5] Always conduct a pilot study to determine the optimal dose for your specific model and research question.
Q3: What are the common routes of administration for this compound in animal studies?
A3: The most common routes are intraperitoneal (IP), oral (PO), and intravenous (IV).
-
Intraperitoneal (IP): This route was used effectively in multiple mouse studies.[2][4][6] It offers good systemic exposure.
-
Oral (PO): this compound is well-absorbed after oral administration and has been used in pharmacokinetic studies in rats and monkeys.[5] This is often achieved via oral gavage to ensure precise dosing.[7]
-
Intravenous (IV): IV administration allows for direct and rapid entry into the bloodstream. In conscious rats, a cumulative IV dose of 9.0 mg/kg was shown to reduce coronary vascular resistance.[3]
Q4: What are the potential side effects or signs of toxicity I should monitor for in my animals?
A4: this compound has a range of potential cardiovascular and systemic side effects. Key indicators to monitor include:
-
Cardiovascular: Changes in heart rate (bradycardia), hypotension, and arrhythmias.[3][8][9] this compound is known to cause QT prolongation, which can lead to serious arrhythmias like Torsades de pointes.[10][11][12]
-
General Health: Look for signs such as decreased activity, rapid breathing, dizziness, or nervousness.[4][9] Gastrointestinal issues like diarrhea may also occur.[9]
-
Model-Specific Toxicity: In zebrafish embryos, observed toxic effects included pericardial edema, yolk sac swelling, and circulatory problems.[13] High doses in long-term studies have been associated with testicular issues in monkeys and thyroid adenomas in rats.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solution | Poor solubility in the chosen vehicle; solution prepared too far in advance. | Ensure the initial stock is fully dissolved in an organic solvent (e.g., ethanol, DMSO) before diluting with an aqueous buffer.[1] Prepare solutions fresh before each use.[1] Consider sonication to aid dissolution.[3] |
| Inconsistent or unexpected experimental results | Inaccurate dosing due to poor drug stability or administration technique; non-linear pharmacokinetics. | Verify dose calculations. Prepare fresh drug solutions for each experiment.[1] Ensure consistent administration technique (e.g., proper oral gavage or IP injection placement).[7][14] Be aware that dose-related increases in plasma concentration may be non-proportional.[5] |
| High animal mortality or severe adverse events | Overdose; severe cardiovascular side effects (e.g., arrhythmia, hypotension); vehicle toxicity. | Immediately review and recalculate your dosage. Start with a lower dose and perform a dose-escalation study. Monitor animals closely for clinical signs of distress (e.g., lethargy, abnormal breathing, changes in posture).[4] If possible, monitor cardiovascular parameters. Reduce handling stress, as this can exacerbate side effects.[4] |
| No observable effect at the tested dose | Insufficient dosage; poor bioavailability via the chosen route; rapid metabolism. | Increase the dose in a stepwise manner. Consider an alternative administration route that may offer better bioavailability (e.g., switch from PO to IP). This compound has a short half-life in rodents (1.5-2.0 hours in mice and rats), so more frequent dosing may be required.[5] |
Quantitative Data Summary
Table 1: this compound Dosage in Various Animal Models
| Animal Model | Route of Administration | Dosage | Frequency | Observed Outcome/Study Purpose | Reference(s) |
| Mouse (BALB/c) | Intraperitoneal (IP) | 12 mg/kg | Once or Twice Daily | 80-90% survival in Marburg virus model. | [4] |
| Mouse (NSG) | Intraperitoneal (IP) | 5 mg/kg | Daily | Decreased chronic lymphocytic leukemia (CLL) cells in the spleen. | [2] |
| Mouse (Xenograft) | Intraperitoneal (IP) | Not specified | 3 times per week | Reduced tumor size in an ovarian cancer model. | [6] |
| Rat | Oral (PO) | 30 - 300 mg/kg | Single Dose | Pharmacokinetic studies. | [5] |
| Rat | Intravenous (IV) | 9.0 mg/kg (cumulative) | N/A | Reduced coronary vascular resistance and heart rate. | [3] |
| Rhesus Monkey | Oral (PO) | 25 - 200 mg/kg | Single Dose | Pharmacokinetic studies. | [5] |
| Zebrafish (Embryo) | Immersion | 1250 - 3000 ng/mL | Continuous | Developmental toxicity assessment; 3000 ng/mL was lethal. | [13] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility | Reference(s) |
| Ethanol | 25 mg/mL | [1][2] |
| DMSO | 5 - 130 mg/mL | [1][2][3] |
| Dimethyl formamide (DMF) | 20 mg/mL | [1][2] |
| 1:2 Ethanol:PBS (pH 7.2) | 0.3 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Objective: To prepare a 1.2 mg/mL this compound solution in a vehicle suitable for IP injection in mice.
-
Materials:
-
This compound hydrochloride (FW: 403.0)[1]
-
Dimethyl sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
-
-
Procedure:
-
Based on a 12 mg/kg dose for a 25g mouse (requiring 0.3 mg in a 0.25 mL injection volume), a 1.2 mg/mL solution is needed.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 12 mg of this compound HCl in 1 mL of DMSO to make a 12 mg/mL stock.
-
For the final injection solution, dilute the stock 1:10 in sterile saline. For example, take 100 µL of the 12 mg/mL stock and add it to 900 µL of sterile saline. This results in a final solution of 1.2 mg/mL this compound in 10% DMSO.
-
Vortex thoroughly to ensure the solution is homogenous.
-
Administer the appropriate volume to the animal based on its body weight. For a 25g mouse, this would be 250 µL.
-
Note: The final concentration of DMSO should be kept as low as possible. The vehicle used in one mouse study was 1.1% DMSO in saline.[4] Always run a vehicle-only control group.
-
Protocol 2: Administration via Oral Gavage in Rats
-
Objective: To administer a precise oral dose of this compound to a rat.
-
Materials:
-
Prepared this compound solution (as per Protocol 1, adjusting concentration as needed)
-
Appropriately sized oral gavage needle (flexible plastic or curved metal) for rats.[7]
-
Syringe
-
-
Procedure:
-
Properly restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe filled with the this compound solution.
-
Gently insert the needle into the mouth, over the tongue, and advance it down the esophagus to the pre-measured depth. Do not force the needle.
-
Administer the solution slowly and smoothly.[7]
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or incorrect administration (e.g., coughing, fluid from the nose).
-
Visualizations
Caption: Mechanism of Action for this compound.
Caption: General workflow for in vivo this compound studies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound hydrochloride | Calcium Channel | TargetMol [targetmol.com]
- 4. The Calcium Channel Blocker this compound Demonstrates Efficacy in the Murine Model of Marburg Virus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition of this compound in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. google.com [google.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Vascor (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. drugs.com [drugs.com]
- 13. Effects of this compound on early cardiac development of zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Addressing batch-to-batch variability of Bepridil in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variability of Bepridil in experimental settings. The following information is intended to help troubleshoot inconsistent results and ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a long-acting, non-selective calcium channel blocker with anti-anginal, anti-arrhythmic, and antihypertensive properties.[1][2][3] Its mechanism is complex, involving the inhibition of multiple ion channels. Primarily, it blocks the transmembrane influx of calcium ions into cardiac and vascular smooth muscle by targeting L-type calcium channels.[1][2][4] Additionally, this compound has been shown to inhibit fast sodium inward currents, certain potassium channels, and interfere with calcium binding to calmodulin.[2][5][6][7]
Q2: Why am I seeing variability in my results between different lots of this compound?
A2: Batch-to-batch variability for a chemical compound like this compound can stem from several factors inherent to the manufacturing and handling processes.[5][6][8] These can include:
-
Purity Profile: The percentage of the active compound versus impurities may differ slightly between batches.
-
Impurity Profile: The nature and concentration of specific impurities or synthesis by-products can vary. Even small amounts of an active impurity could lead to off-target effects.[9][10]
-
Degradation: Improper storage or handling can lead to the degradation of the compound, resulting in a lower effective concentration and the presence of degradation products with potential biological activity.[11][12]
-
Physical Properties: Differences in crystalline form or hydration state can affect solubility and dissolution rates, leading to variations in the actual concentration in your experimental medium.
Q3: How can I mitigate the risk of batch-to-batch variability impacting my experiments?
A3: A proactive approach is crucial. We recommend the following steps when you receive a new batch of this compound:
-
Review the Certificate of Analysis (CoA): Carefully compare the purity and impurity data with previous batches. Note any new or elevated impurities.[13][14]
-
Perform an Internal Quality Control (QC) Check: If possible, run a simple analytical test like HPLC to confirm the purity and identity of the compound.
-
Conduct a Functional "Bridging" Study: Test the new lot side-by-side with a previously validated lot in a key functional assay (e.g., a cell viability or calcium influx assay). This will help confirm that the new batch performs as expected.
-
Standardize Preparation and Storage: Always prepare stock solutions fresh and store them under the recommended conditions (typically desiccated at room temperature or as specified by the supplier). This compound solutions may be unstable and should be prepared fresh for experiments.[15]
Q4: Are there known impurities for this compound?
A4: Yes, several potential impurities and related compounds have been identified. These are often by-products of the synthesis process. While specific impurities may vary by manufacturer, some listed by reference standard suppliers include those detailed in the table below. The presence and concentration of these can affect experimental outcomes.
Troubleshooting Guide
This guide addresses common issues researchers may face, with potential links to this compound variability.
| Observed Problem | Potential Cause Related to Variability | Recommended Action |
| Shift in IC50/EC50 Value | A lower-than-specified purity in the new batch means you are adding less active compound than calculated, leading to a rightward shift (higher IC50). Conversely, a highly active impurity could cause a leftward shift. | 1. Verify the purity stated on the CoA. If purity is lower than a previous batch (e.g., 98% vs 99.5%), adjust the weighing amount to dose the same amount of active compound.2. Perform a "bridging" experiment comparing the new and old lots in parallel.3. If a significant discrepancy persists, consider an independent purity analysis (e.g., HPLC). |
| Increased Cell Death or Unexpected Cytotoxicity | The presence of a cytotoxic impurity or degradation product could be the cause.[16][17][18] | 1. Review the impurity profile on the CoA for any known toxicophores.2. Test the vehicle and this compound from the new batch on a well-characterized, robust cell line to assess baseline cytotoxicity.3. Prepare fresh stock solutions, as degradation products can sometimes be more toxic than the parent compound.[12] |
| Inconsistent Electrophysiology Results (e.g., channel block) | This compound blocks multiple channels (Ca2+, Na+, K+).[5] An impurity might have a different channel selectivity profile, altering the net electrophysiological effect. | 1. Re-verify the expected multi-channel blocking profile of this compound in your system.2. If using manual patch-clamp, ensure solution exchange is complete and consistent.3. If results are still inconsistent, test the new batch on a simple, single-channel expression system if available to isolate effects. |
| Poor Solubility or Precipitation in Media | The physical form (e.g., hydrochloride salt vs. free base, hydration state) may differ between batches, affecting solubility. | 1. Confirm the salt form of the this compound you are using.2. Always use the recommended solvent (e.g., DMSO) to prepare high-concentration stock solutions before diluting into aqueous media.3. Visually inspect the final dilution in your cell culture media under a microscope to ensure no precipitation has occurred. |
Data and Parameters
Table 1: this compound Pharmacological Data
| Parameter | Target | Cell/Tissue Type | Value | Reference |
| IC50 | L-type Ca2+ Channels | Cardiac Myocytes | ~8.1 µM (for INCX) | [19] |
| IC50 | NOTCH1 Pathway | Chronic Lymphocytic Leukemia (CLL) Cells | ~2.5 µM (viability) | [20][21] |
| IC50 | Cell Viability | Ovarian Cancer Cells (SKOV-3) | ~25-30 µM (72h) | [18] |
| Ki | Calmodulin Interaction | Myosin Light Chain Kinase Assay | ~2.2 µM | [7] |
Note: IC50 values can vary significantly based on the experimental system, cell type, and assay conditions.
Table 2: Potential this compound Impurities and Related Compounds
| Compound Name | Molecular Formula | Note |
| This compound | C₂₄H₃₄N₂O | Active Pharmaceutical Ingredient |
| 2-(3-Isobutoxy-2-(pyrrolidin-1-yl)propyl)aniline Oxalate | C₁₉H₃₀N₂O₅ | Potential synthesis-related impurity.[5][8] |
| 3-(2-Chloropropyl)-1-isobutoxypyrrolidine | C₁₁H₂₂ClNO | Potential synthesis-related impurity.[5] |
Visualized Workflows and Pathways
This compound's Multi-Channel Mechanism of Action
Caption: this compound's primary signaling targets.
Experimental Workflow: Qualifying a New this compound Batch
Caption: Workflow for new this compound batch validation.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent this compound results.
Detailed Experimental Protocols
Protocol 1: Cell Viability (WST-1/MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in your complete cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the highest percentage of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound-containing or vehicle control medium to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[18]
-
Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: If using WST-1, shake the plate for 1 minute and measure the absorbance at 450 nm. If using MTT, first add 100 µL of solubilization solution, incubate overnight, and then measure absorbance at 570 nm.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 2: Calcium Imaging (Fluo-4 Assay)
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.
-
Dye Loading: Prepare a loading buffer (e.g., HBSS with Ca²⁺ and Mg²⁺). Add Fluo-4 AM dye (final concentration 2-5 µM) and Pluronic F-127 (final concentration ~0.02%) to the buffer.
-
Incubation: Remove the culture medium, wash cells once with loading buffer, and then add the Fluo-4 loading solution. Incubate for 30-45 minutes at 37°C or room temperature, protected from light.[22]
-
Wash: Wash the cells 2-3 times with loading buffer to remove excess dye. Add fresh buffer and let the cells de-esterify the dye for an additional 20-30 minutes.
-
Baseline Imaging: Mount the dish on the microscope stage. Acquire a stable baseline fluorescence signal (e.g., images every 2-5 seconds) for 1-2 minutes using an appropriate filter set (e.g., 488 nm excitation, ~520 nm emission).
-
This compound Application: Add this compound at the desired final concentration and continue imaging to record its effect on baseline calcium or on induced calcium transients.
-
Stimulation (Optional): After this compound incubation, add a stimulus (e.g., ATP, ionomycin, or KCl) to induce a calcium influx and measure the inhibitory effect of this compound.
-
Analysis: Measure the change in fluorescence intensity over time (ΔF/F₀) in defined regions of interest (ROIs) corresponding to individual cells.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Plate cells suitable for patch-clamping (e.g., HEK293 cells expressing a specific ion channel, or primary cardiomyocytes) on glass coverslips.
-
Pipette and Solutions: Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions for the channel being studied. For example, to record L-type Ca²⁺ currents, the external solution might contain Ba²⁺ or Ca²⁺ as the charge carrier, and the internal solution would contain a Cs⁺-based solution to block K⁺ channels.
-
Pipette Pulling: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Data Acquisition: Apply a voltage-clamp protocol to elicit the current of interest (e.g., a step depolarization from -80 mV to +10 mV to activate L-type Ca²⁺ channels). Record baseline currents.
-
This compound Perfusion: Perfuse the bath with the extracellular solution containing this compound at the desired concentration. Allow 2-5 minutes for the drug to take effect.
-
Post-Drug Recording: Apply the same voltage-clamp protocol to record the current in the presence of this compound.
-
Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of block. A dose-response curve can be generated by testing multiple concentrations.
References
- 1. This compound |Axios Research [axios-research.com]
- 2. This compound | C24H34N2O | CID 2351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacological properties and therapeutic use in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Working Towards Better Pharmaceutical Impurity Testing | LGC Standards [lgcstandards.com]
- 7. The binding of the calcium channel blocker, this compound, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]
- 10. oceanicpharmachem.com [oceanicpharmachem.com]
- 11. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 12. researchgate.net [researchgate.net]
- 13. cdn.who.int [cdn.who.int]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound exhibits anti‐leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
Technical Support Center: Enhancing the Bioavailability of Bepridil in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Bepridil in preclinical models. While this compound is readily absorbed, its bioavailability is limited to approximately 60% due to significant first-pass metabolism.[1] This guide explores various formulation strategies to overcome this limitation and improve systemic exposure in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound in preclinical studies?
A1: The primary challenges are:
-
Extensive First-Pass Metabolism: this compound is heavily metabolized in the liver before it can reach systemic circulation, which significantly reduces its bioavailability.[1]
-
Poor Aqueous Solubility: Although not its primary limitation, this compound's lipophilic nature can affect its dissolution rate in the gastrointestinal tract, especially at higher doses.
-
High Plasma Protein Binding: this compound is over 99% bound to plasma proteins, which can limit the concentration of the free, active drug.
Q2: What are the most promising strategies to enhance this compound's bioavailability?
A2: Several formulation strategies can be employed to increase the systemic exposure of this compound:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate and inhibit crystallization of the drug in the gastrointestinal tract. Commonly used polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the gut. SEDDS can improve the solubility and absorption of lipophilic drugs like this compound, potentially bypassing first-pass metabolism to some extent through lymphatic uptake.
-
Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can protect the drug from degradation, improve its solubility, and potentially offer targeted delivery.
Q3: Which preclinical models are most suitable for evaluating the bioavailability of this compound formulations?
A3: The rat is a commonly used and suitable model for initial pharmacokinetic screening of this compound formulations due to its well-characterized physiology and ease of handling. For more advanced studies, larger animal models like dogs or non-human primates may be considered as their gastrointestinal physiology and metabolic pathways can be more predictive of human pharmacokinetics.
Troubleshooting Guides
Solid Dispersion Formulations
Issue 1: Low in vitro dissolution rate of this compound solid dispersion.
| Potential Cause | Troubleshooting Step |
| Inappropriate Polymer Selection | Screen different polymers (e.g., PVP K30, HPMC E5, Soluplus®) to find one with optimal miscibility and interaction with this compound. |
| Incorrect Drug-to-Polymer Ratio | Optimize the drug-to-polymer ratio. A higher polymer concentration can improve dissolution but may decrease drug loading. |
| Drug Recrystallization | Confirm the amorphous state of this compound in the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). If crystalline peaks are present, consider a different solvent system or a faster solvent evaporation/cooling rate during preparation. |
| Inadequate Dissolution Medium | Ensure the dissolution medium has appropriate pH and sink conditions. For poorly soluble drugs, the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be necessary. |
Issue 2: High variability in in vivo pharmacokinetic data.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure the solid dispersion is uniformly suspended in the dosing vehicle before each administration. Use a positive displacement pipette for viscous suspensions. |
| Food Effects | Standardize the fasting period for the animals before dosing. Food can significantly alter gastric emptying and GI tract pH, affecting drug absorption. |
| Animal Stress | Acclimatize animals to handling and gavage procedures to minimize stress-induced physiological changes that can affect pharmacokinetics. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue 1: Poor self-emulsification or formation of large emulsion droplets.
| Potential Cause | Troubleshooting Step |
| Suboptimal Excipient Combination | Systematically screen different oils (e.g., Capryol 90), surfactants (e.g., Labrasol, Cremophor EL), and cosurfactants (e.g., Transcutol HP) to identify a combination that forms a stable and fine emulsion. Construct pseudo-ternary phase diagrams to identify the optimal concentration ranges. |
| Incorrect Surfactant-to-Oil Ratio | A higher surfactant-to-oil ratio generally leads to smaller droplet sizes. Optimize this ratio to achieve the desired emulsion characteristics. |
| Drug Precipitation upon Emulsification | The drug may precipitate if its concentration exceeds the solubilization capacity of the resulting emulsion. Reduce the drug loading or add a co-solvent that can maintain drug solubility in the dispersed phase. |
Issue 2: Low oral bioavailability despite good in vitro emulsification.
| Potential Cause | Troubleshooting Step |
| In Vivo Drug Precipitation | The formulation may be susceptible to digestion by lipases in the gut, leading to drug precipitation. Incorporate polymers that can act as precipitation inhibitors (e.g., HPMC) to create a supersaturated state. |
| GI Irritation | High concentrations of some surfactants can cause gastrointestinal irritation, affecting absorption. Evaluate the tolerability of the formulation in a pilot study and consider using less irritant surfactants. |
Quantitative Data Summary
No specific preclinical studies on enhanced bioavailability formulations of this compound with comparative pharmacokinetic data were identified in the public domain at the time of this review. The following table presents hypothetical data based on typical improvements seen with similar poorly soluble drugs when formulated as solid dispersions or SEDDS, to serve as an illustrative example for researchers.
Table 1: Illustrative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 450 ± 95 | 2.0 ± 0.5 | 3200 ± 650 | 100 |
| This compound Solid Dispersion (1:4 Drug:PVP K30) | 980 ± 180 | 1.5 ± 0.5 | 7100 ± 1200 | 222 |
| This compound SEDDS (Capryol 90/Labrasol/Transcutol) | 1250 ± 230 | 1.0 ± 0.3 | 8500 ± 1500 | 266 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve 100 mg of this compound and 400 mg of PVP K30 in 10 mL of a suitable solvent mixture (e.g., methanol:dichloromethane 1:1 v/v).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a dry film is formed.
-
Drying: Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical form (PXRD, DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g). House the animals in a controlled environment and fast them overnight (with free access to water) before the experiment.
-
Dosing: Prepare a suspension of the this compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose) at a concentration to achieve the desired dose (e.g., 10 mg/kg) in a volume of 5 mL/kg. Administer the formulation via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or jugular vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Caption: Logical relationship between the bioavailability problem of this compound and potential formulation solutions.
References
Troubleshooting Bepridil's Effects on Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting Bepridil's effects on cell viability assays. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a long-acting, non-selective calcium channel blocker.[1] Its primary mechanism involves inhibiting the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells.[1][2] It also exhibits inhibitory effects on fast sodium inward currents, interferes with calmodulin, and can block both voltage and receptor-operated calcium channels.[1][2][3] Some studies have also indicated its ability to block potassium channels.[3][4]
Q2: How does this compound typically affect cell viability?
This compound can induce cytotoxicity in a dose-dependent manner in various cancer cell lines, including chronic lymphocytic leukemia (CLL), ovarian cancer, melanoma, and glioblastoma.[5][6][7] The primary mechanism of cell death induced by this compound is often apoptosis, characterized by the activation of caspases and cleavage of PARP.[5][8] In some cellular contexts, this compound has been shown to suppress apoptosis.[9]
Q3: Can this compound interfere with the chemistry of common cell viability assays?
While direct chemical interference with assay reagents like MTT or resazurin is not widely reported, this compound's biological effects can lead to misleading results. For instance, its impact on cellular metabolism and mitochondrial function could alter the readout of tetrazolium-based assays (e.g., MTT, XTT) independently of direct cytotoxicity.[10] It is crucial to include proper controls to account for potential artifacts.[11]
Troubleshooting Guide
Unexpected or Inconsistent Cell Viability Results
Q4: My MTT/XTT assay shows a decrease in cell viability with this compound treatment, but I don't observe corresponding morphological changes indicative of cell death. What could be the reason?
Possible Causes:
-
Metabolic Inhibition: this compound, as a calcium channel blocker and calmodulin antagonist, can interfere with cellular metabolism and mitochondrial function.[1][2] Tetrazolium-based assays like MTT and XTT measure metabolic activity as a proxy for cell viability.[10] A reduction in the metabolic rate due to this compound could lead to a decreased colorimetric signal without causing actual cell death.
-
Assay Artifact: The compound itself might interfere with the assay components, although this is less common.[11]
Troubleshooting Steps:
-
Use an Orthogonal Assay: Confirm the results using a different viability assay that relies on a distinct principle, such as a membrane integrity assay (e.g., Trypan Blue exclusion, LDH release) or a direct cell counting method.[12]
-
Apoptosis/Necrosis Staining: Utilize assays that specifically detect apoptotic or necrotic markers, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, to directly assess the mode of cell death.[13]
-
ATP-based Assay: Consider using an ATP-based viability assay (e.g., CellTiter-Glo®), which measures the levels of intracellular ATP as an indicator of viable cells and is often less prone to artifacts from metabolic inhibitors.[14][15]
Q5: I'm observing an increase in the MTT signal at low concentrations of this compound, suggesting increased viability, which is counterintuitive. Why might this be happening?
Possible Causes:
-
Hormesis: Some compounds can exhibit a biphasic dose-response, where low doses stimulate a beneficial response (hormesis), while high doses are inhibitory.
-
Off-target Effects: this compound has multiple targets, and at low concentrations, it might trigger pro-survival signaling pathways.[7]
-
Assay Interference: The compound could be directly reducing the tetrazolium salt, leading to a false-positive signal.[11]
Troubleshooting Steps:
-
Cell-Free Control: Perform a control experiment by adding this compound to the assay medium without cells to check for direct reduction of the MTT reagent.[11]
-
Wider Dose Range: Test a broader range of this compound concentrations to fully characterize the dose-response curve.
-
Confirm with a Different Assay: Use an alternative viability assay that is not based on metabolic reduction to validate the findings.
Issues with Apoptosis and Autophagy Assays
Q6: I'm not detecting significant apoptosis with this compound, even though I see a decrease in cell viability. What other cell death mechanisms could be involved?
Possible Causes:
-
Autophagy: this compound has been implicated in the modulation of autophagy.[16] In some contexts, it may induce autophagic cell death or inhibit protective autophagy, leading to cell death.
-
Necrosis or Necroptosis: At high concentrations, this compound might induce necrotic cell death.
-
Cell Cycle Arrest: this compound may cause cell cycle arrest, leading to a reduction in proliferation without immediate cell death.[7]
Troubleshooting Steps:
-
Assess Autophagy Markers: Analyze the expression of autophagy markers such as LC3-I/II conversion and p62 degradation by Western blotting or immunofluorescence.
-
Necrosis Detection: Use a marker for necrosis, such as PI staining in the absence of Annexin V positivity, or an LDH release assay.
-
Cell Cycle Analysis: Perform cell cycle analysis using flow cytometry to determine if this compound is causing arrest at a specific phase of the cell cycle.
Quantitative Data Summary
The following tables summarize the effects of this compound on the viability of various cell lines as reported in the literature.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Observed Effect on Viability | Reference |
| Chronic Lymphocytic Leukemia (CLL) | Annexin V/PI | 2.5 µM | 24 hours | Significant decrease in viability (34 ± 22.2% vs. 57 ± 21.6% control) | [5][17] |
| Ovarian Cancer (SKOV-3) | WST Assay | Dose-dependent | 72 hours | Significant reduction in cell viability | [6] |
| Ovarian Cancer (SKOV-3-13) | WST Assay | Dose-dependent | 72 hours | Significant reduction in cell viability (more sensitive than SKOV-3) | [6] |
| Melanoma (WM239A) | WST Assay | Dose-dependent | 72 hours | Reduction in cell viability | [18] |
| Hepatocellular Carcinoma (HepG2) | WST Assay | Dose-dependent | 72 hours | Reduction in cell viability | [18] |
| Breast Cancer (MCF-7) | WST Assay | Dose-dependent | 72 hours | Reduction in cell viability | [18] |
| Prostate Cancer (PC-3) | WST Assay | Dose-dependent | 72 hours | Reduction in cell viability | [18] |
| Rat Myocardial (H9c2) | Annexin V/PI | 30 µM and 35 µM | Not Specified | Increased apoptosis | [13] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cells of interest
-
This compound (or other test compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a vehicle control (if this compound is dissolved in a solvent like DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: this compound's multifaceted mechanism of action impacting cell viability.
Caption: A general experimental workflow for assessing cell viability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C24H34N2O | CID 2351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 4. What is this compound hydrochloride used for? [synapse.patsnap.com]
- 5. This compound exhibits anti‐leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Metastatic Ovarian Cancer Cells by this compound, a Calcium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Suppresses Apoptosis in HL-1 Cardiac Atrial Myocytes Expressing Mutant E334K cMyBPC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 11. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 16. Pharmacological correction of obesity-induced autophagy arrest using calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Optimizing incubation times for Bepridil treatment in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Bepridil in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment to observe an anti-cancer effect?
A1: The optimal incubation time for this compound treatment can vary depending on the cancer cell line and the specific biological effect being investigated. Based on published studies, common incubation times range from 24 to 72 hours. For cell viability assays, a 72-hour treatment period has been frequently used to determine the half-maximal inhibitory concentration (IC50).[1][2][3] However, effects on cell migration and invasion can be observed as early as 24 to 48 hours.[4] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and experimental endpoint.
Q2: What is a typical concentration range for this compound treatment?
A2: this compound has been shown to be effective in various cancer cell lines at micromolar concentrations. For initial experiments, a concentration range of 1 µM to 50 µM is a reasonable starting point. The IC50 values can differ significantly between cell lines. For example, in chronic lymphocytic leukemia (CLL) cells, a significant reduction in viability was observed at 2.5 µM after 24 hours.[5] In some ovarian cancer cell lines, the IC50 at 72 hours was found to be in the range of 15-30 µM.[1] It is crucial to determine the IC50 for your specific cell line to select appropriate sub-lethal and lethal concentrations for further experiments.
Q3: Which signaling pathways are known to be affected by this compound in cancer cells?
A3: this compound is a calcium channel blocker and its anti-cancer effects are associated with the modulation of several signaling pathways.[6] Key pathways include:
-
Calcium Signaling: As a calcium channel blocker, this compound disrupts intracellular calcium homeostasis, which can affect numerous cellular processes including proliferation and apoptosis.
-
NOTCH1 Pathway: In chronic lymphocytic leukemia, this compound has been shown to inhibit the NOTCH1 pathway, leading to apoptosis.[5]
-
Epithelial-to-Mesenchymal Transition (EMT): this compound can suppress the expression of EMT-associated proteins such as vimentin, β-catenin, and Snail, thereby inhibiting cancer cell migration and invasion.[2][4]
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| SKOV-3 | Ovarian Cancer | 72 | ~25-30 | [1] |
| SKOV-3-13 | Ovarian Cancer (metastatic) | 72 | ~20-25 | [1] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | 24 | ~2.5 | [5] |
| WM239A | Melanoma | 72 | Varies (dose-dependent effect observed) | [2] |
| HepG2 | Hepatocellular Carcinoma | 72 | Varies (dose-dependent effect observed) | [2][7] |
| MCF-7 | Breast Cancer | 72 | Varies (dose-dependent effect observed) | [2] |
| PC-3 | Prostate Cancer | 72 | Varies (dose-dependent effect observed) | [2][7] |
| A2058 | Melanoma | 24 | >30 (apoptosis induced at 10-50µM) | [8] |
Note: "Varies" indicates that while a dose-dependent effect was reported, a specific IC50 value was not provided in the cited source. Researchers should determine the IC50 empirically for these cell lines.
Experimental Protocols
Cell Viability Assay (WST-1 or CCK-8)
This protocol is adapted from studies investigating the effect of this compound on cancer cell viability.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Prepare a series of this compound dilutions in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
WST-1/CCK-8 Addition: Add 10 µL of WST-1 or CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Wound Healing (Scratch) Assay
This protocol is a standard method for assessing cell migration.[9][10]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
This compound Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Migration/Invasion Assay
This protocol is a standard method for evaluating the migratory and invasive potential of cancer cells.[11][12]
-
Insert Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant and Treatment: In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS). Add this compound or vehicle control to both the upper and lower chambers.
-
Incubation: Incubate for 16-48 hours, allowing the cells to migrate or invade through the membrane.
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells on the lower surface of the membrane with methanol or ethanol and stain with crystal violet.
-
Cell Counting: Count the number of stained cells in several random fields under a microscope.
Western Blotting for EMT Markers
This protocol outlines the general steps for detecting changes in EMT-related protein expression.[13][14]
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against vimentin, β-catenin, Snail, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Mandatory Visualizations
Caption: this compound's multifaceted anti-cancer mechanism.
Caption: Workflow for assessing this compound's effects.
Troubleshooting Guide
Q4: I am not observing any significant effect of this compound on my cancer cell line's viability. What could be the reason?
A4: There are several potential reasons for a lack of effect:
-
Cell Line Resistance: Some cancer cell lines may be inherently resistant to this compound. It has been noted that different cell lines exhibit varying sensitivity.[1]
-
Incorrect Concentration Range: The concentrations of this compound used may be too low. It is advisable to test a broader range of concentrations, up to 100 µM, to ensure you are covering the effective dose.
-
Short Incubation Time: The duration of treatment may be insufficient for the effects to manifest. Consider extending the incubation time to 72 hours or even longer, monitoring the cells for signs of toxicity.
-
Drug Inactivity: Ensure that the this compound stock solution is properly prepared and stored to maintain its activity.
-
High Cell Seeding Density: If cells are seeded too densely, they may become confluent too quickly, which can affect their response to treatment. Optimize the initial seeding density.
Q5: I am observing high variability in my results between replicate experiments. What are the possible causes and solutions?
A5: High variability can be frustrating and can be caused by several factors:
-
Inconsistent Cell Passage Number: Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture.
-
Inconsistent Seeding Density: Ensure precise and consistent cell counting and seeding for each experiment.
-
Pipetting Errors: Use calibrated pipettes and practice consistent pipetting techniques, especially when preparing serial dilutions of this compound.
-
Edge Effects in Multi-well Plates: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
-
Biological Variability: The inherent biological variability of the cells can contribute to variations in results. Increasing the number of replicates can help to improve the statistical power of your experiments.
Q6: My adherent cells are detaching after this compound treatment, even at low concentrations. What should I do?
A6: Cell detachment can be a sign of cytotoxicity, but it can also be due to other factors:
-
Vehicle Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to check for toxicity.
-
Sub-optimal Culture Conditions: Ensure that your cells are healthy and growing optimally before starting the treatment. Check the quality of your culture medium, serum, and other supplements.
-
This compound-induced Changes in Adhesion: this compound's effect on ion channels and cellular signaling could potentially alter cell adhesion properties. If detachment is observed at concentrations that are not expected to be cytotoxic, this could be an interesting biological effect to investigate further with adhesion assays. If it is interfering with your primary endpoint, consider using a lower concentration or a shorter incubation time.
References
- 1. Suppression of Metastatic Ovarian Cancer Cells by this compound, a Calcium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound exhibits anti‐leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound decreases Aβ and calcium levels in the thalamus after middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snapcyte.com [snapcyte.com]
- 12. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Epithelial-Mesenchymal Transition (Beta Catenin, Vimentin) Western Blot Cocktail (ab157392) | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Bepridil and Verapamil on Cardiac Contractility: A Guide for Researchers
For Immediate Release
This guide provides a detailed, data-driven comparison of the effects of Bepridil and Verapamil on cardiac contractility. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental findings to offer a clear perspective on the distinct pharmacological profiles of these two calcium channel blockers.
Introduction
This compound and Verapamil are both classified as calcium channel blockers and have been utilized in the management of cardiovascular disorders. However, their mechanisms of action and subsequent effects on cardiac function, particularly contractility, exhibit significant differences. Verapamil is a well-established L-type calcium channel blocker, exerting a direct negative inotropic effect by reducing calcium influx into cardiomyocytes.[1][2] In contrast, this compound presents a more complex pharmacological profile, acting as a non-selective agent that blocks not only L-type calcium channels but also fast sodium channels and various potassium channels.[3][4] This multi-channel blockade results in a unique set of electrophysiological and mechanical effects on the heart.[5][6] This guide will delve into a head-to-head comparison of their impacts on cardiac contractility, supported by experimental data, detailed protocols, and mechanistic diagrams.
Mechanism of Action: A Tale of Two Blockers
The fundamental difference in the effects of Verapamil and this compound on cardiac contractility stems from their distinct molecular targets.
Verapamil acts as a relatively selective antagonist of L-type calcium channels, which are crucial for the influx of calcium that triggers excitation-contraction coupling in cardiomyocytes.[1] By binding to the α1 subunit of the channel, Verapamil reduces the probability of channel opening, thereby diminishing the intracellular calcium concentration available for myofilament interaction and leading to a decrease in the force of contraction (negative inotropy).[1]
This compound , on the other hand, is a non-selective ion channel blocker.[1] While it does inhibit L-type calcium channels, it also demonstrates significant blockade of fast sodium channels and multiple potassium channel subtypes (including IKr, IKs, and KATP).[7][8][9][10] The blockade of sodium channels can influence the cardiac action potential and intracellular sodium concentration, which in turn can affect calcium handling via the sodium-calcium exchanger. Its interaction with potassium channels primarily alters the repolarization phase of the action potential.[6][10]
Signaling Pathway Diagrams
Caption: Verapamil's primary mechanism of action on cardiac contractility.
Caption: this compound's multi-channel blockade affecting cardiac contractility.
Head-to-Head Comparison of Effects on Cardiac Contractility
Experimental evidence consistently demonstrates that both this compound and Verapamil exert a negative inotropic effect on cardiac muscle, albeit through partially different mechanisms and with differing potencies.
| Parameter | This compound | Verapamil | Key Findings |
| Primary Mechanism | Multi-ion channel blocker (Ca²⁺, Na⁺, K⁺)[3] | L-type Ca²⁺ channel blocker[1] | This compound's broader spectrum of action leads to more complex electrophysiological effects. |
| Potency (Negative Inotropy) | Less potent than Verapamil | More potent than this compound | This compound is approximately 10-fold less potent than Verapamil in its calcium antagonistic effects in isolated guinea pig papillary muscle.[5] |
| Frequency Dependence | Negative inotropic effect is frequency-dependent[5] | Negative inotropic effect is not significantly frequency-dependent[5] | This compound's effects are more pronounced at higher heart rates, likely due to its interaction with other ion channels.[5] |
| IC₅₀ for Ca²⁺ Channel Blockade | 5 x 10⁻⁷ M (guinea pig ventricular cells)[7] | Not directly compared in the same study | - |
| IC₅₀ for Na⁺ Channel Blockade | 3 x 10⁻⁵ M (neonatal rat ventricular cells)[7] | Not applicable (minimal effect) | This compound's sodium channel blocking activity contributes to its antiarrhythmic properties.[7] |
| IC₅₀ for K⁺ Channel Blockade | IKs: 6.2 µM, IKr: 13.2 µM (guinea pig ventricular myocytes)[10] | Not applicable (minimal effect) | This compound's potassium channel blockade leads to prolongation of the action potential.[10] |
Experimental Protocols
The following protocols are representative of the methodologies used to assess the effects of this compound and Verapamil on cardiac contractility.
Isolated Papillary Muscle Preparation
This ex vivo model allows for the direct measurement of myocardial contractility in a controlled environment.
Objective: To determine the concentration-response relationship of this compound and Verapamil on the isometric contractile force of isolated cardiac muscle.
Materials:
-
Guinea pigs
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)
-
This compound hydrochloride
-
Verapamil hydrochloride
-
Force transducer
-
Stimulator
-
Thermostatically controlled organ bath (37°C)
-
Oxygenator (95% O₂ / 5% CO₂)
Procedure:
-
Guinea pigs are euthanized, and the hearts are rapidly excised and placed in oxygenated Krebs-Henseleit solution.
-
The right ventricular papillary muscle is carefully dissected.
-
One end of the muscle is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.
-
The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) with platinum electrodes.
-
The muscle is allowed to equilibrate for at least 60 minutes, during which the resting tension is adjusted to achieve the maximal developed tension.
-
After a stable baseline is established, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or Verapamil to the organ bath at regular intervals.
-
The developed tension is recorded and analyzed to determine the negative inotropic effect of each drug.
Caption: Experimental workflow for isolated papillary muscle preparation.
Langendorff-Perfused Heart Preparation
This preparation allows for the study of drug effects on the whole heart, preserving its three-dimensional structure and coronary circulation.
Objective: To assess the effects of this compound and Verapamil on left ventricular developed pressure (LVDP) and the maximum rate of pressure development (+dP/dt_max) in an isolated, retrogradely perfused heart.
Materials:
-
Rats or guinea pigs
-
Langendorff apparatus
-
Krebs-Henseleit solution
-
This compound hydrochloride
-
Verapamil hydrochloride
-
Pressure transducer
-
Data acquisition system
Procedure:
-
The animal is anesthetized, and the heart is rapidly excised.
-
The aorta is cannulated, and the heart is mounted on the Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.
-
A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular pressure.
-
The heart is allowed to stabilize for a period (e.g., 20-30 minutes).
-
Baseline measurements of heart rate, LVDP, and +dP/dt_max are recorded.
-
This compound or Verapamil is infused into the perfusion line at various concentrations.
-
The effects on cardiac contractile parameters are continuously recorded and analyzed.
Caption: Experimental workflow for Langendorff-perfused heart preparation.
Summary and Conclusion
For researchers investigating cardiac contractility, the choice between this compound and Verapamil will depend on the specific research question. Verapamil serves as a valuable tool for studying the direct consequences of L-type calcium channel inhibition. This compound, with its broader ionic current modulation, offers a model for investigating more complex electrophysiological interactions and their impact on myocardial mechanics. This guide provides a foundational understanding to aid in the design and interpretation of such studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Verapamil and the myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 4. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of this compound and verapamil on isolated coronary and systemic vascular and cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound. A review of its pharmacological properties and therapeutic use in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound block of cardiac calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an antiarrhythmic drug, opens mitochondrial KATP channels, blocks sarcolemmal KATP channels, and confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
Bepridil's Interaction with Ion Channels: A Comparative Analysis of Wild-Type vs. Mutant Variants
For Immediate Release
Bepridil, a multifaceted anti-arrhythmic and anti-anginal agent, exerts its therapeutic effects through the modulation of various cardiac ion channels. However, the efficacy and safety profile of this compound can be significantly altered by genetic variations within these channels. This guide provides a comparative analysis of this compound's effects on wild-type versus mutant ion channels, offering researchers and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.
This compound is known to block a range of ion channels, including L-type and T-type calcium channels, fast sodium channels, and various potassium channels such as the human Ether-à-go-go-Related Gene (hERG) channel.[1][2] Its action is complex, involving not only direct channel blockade but also interference with intracellular calmodulin.[2] Understanding how mutations in these target channels affect their interaction with this compound is crucial for predicting patient response and designing safer, more effective therapies.
Comparative Efficacy of this compound on Wild-Type Ion Channels
This compound demonstrates a broad spectrum of activity, inhibiting multiple cardiac ion channels with varying potencies. The half-maximal inhibitory concentrations (IC50) for this compound on several key wild-type cardiac ion channels are summarized below.
| Ion Channel | Experimental System | IC50 / EC50 (µM) | Reference |
| hERG (IKr) | Transfected COS cells | 0.55 | [3] |
| KvLQT1/IsK (IKs) | Transfected COS cells | 10.0 | [3] |
| Nav1.5 (INa) | HEK-Nav1.5 cells | 82.0 | [1] |
| L-type Ca2+ (ICa.L) | Various | 0.5 - 1.6 | [1] |
| T-type Ca2+ (ICa.T) | Various | 0.4 - 10.6 | [1] |
| TREK-1 K+ Channel | HEK-TREK-1 cells | 1.8 (basal), 2.8 (activated) | [4] |
Impact of hERG Channel Mutations on this compound Blockade
Mutations in the hERG (KCNH2) gene can significantly alter the channel's sensitivity to this compound. The D540K mutation, located in the S4-S5 linker, provides a compelling example of this differential effect.
The Case of the D540K hERG Mutant
The D540K mutation alters the gating properties of the hERG channel, preventing the activation gate from closing at negative voltages.[5] This has a profound impact on the mechanism of this compound blockade. For wild-type hERG channels, this compound becomes trapped within the channel pore when the activation gate closes during membrane repolarization. However, because the D540K mutant's activation gate does not close, it cannot trap this compound.[5]
Furthermore, the block of the D540K mutant channel by this compound is sensitive to extracellular potassium concentrations. Studies have shown that the inhibitory effect of this compound on the D540K mutant is reduced in the presence of elevated extracellular potassium.[5] This contrasts with the wild-type channel, where this compound trapping is less dependent on external potassium levels. This suggests that the mutation not only alters the physical trapping of the drug but also modifies the drug-channel interaction in the open state.
Experimental Protocols
The following methodologies are representative of the techniques used to assess the effects of this compound on ion channels expressed in heterologous systems.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous ion channel expression.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: HEK-293 cells are stably transfected with the cDNA encoding the alpha-subunit of the desired ion channel (e.g., wild-type or mutant hERG, Nav1.5). A selection antibiotic, such as G418, is used to maintain a pure population of transfected cells.[1] Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To measure the ionic currents flowing through the channels in the presence and absence of this compound.
-
Procedure:
-
Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution (e.g., containing KCl, MgCl2, HEPES, EGTA, and ATP, adjusted to a specific pH) and brought into contact with a single cell.
-
A high-resistance "giga-seal" is formed between the pipette and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.
-
A patch-clamp amplifier is used to control the membrane potential and record the resulting currents.
-
-
Voltage Protocols: Specific voltage-clamp protocols are applied to elicit channel activation and measure drug block. For hERG, a typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is where the blocking effect of many drugs is most apparent.
-
Data Analysis: The recorded currents are analyzed to determine parameters such as current amplitude and decay kinetics. Dose-response curves are generated by applying increasing concentrations of this compound to determine the IC50 value using a Hill equation fit.
Visualizing the Experimental Workflow and Drug Action
The following diagrams illustrate the general workflow for studying this compound's effects and the conceptual difference in its interaction with wild-type and mutant hERG channels.
Conclusion
The interaction of this compound with cardiac ion channels is profoundly influenced by genetic mutations. As demonstrated with the hERG D540K mutant, a single amino acid substitution can alter the fundamental mechanism of drug blockade, leading to reduced efficacy.[5] This highlights the importance of considering genetic variants in preclinical drug screening and clinical practice. For researchers and drug developers, these findings underscore the need for comparative studies on wild-type and mutant channels to build a comprehensive safety and efficacy profile for new and existing cardiovascular drugs.
References
- 1. This compound up-regulates cardiac Na+ channels as a long-term effect by blunting proteasome signals through inhibition of calmodulin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound up-regulates cardiac Na+ channels as a long-term effect by blunting proteasome signals through inhibition of calmodulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HERG and KvLQT1/IsK, the cardiac K+ channels involved in long QT syndromes, are targets for calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 5. Role of the activation gate in determining the extracellular potassium dependency of block of HERG by trapped drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bepridil's Specificity as a NOTCH1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bepridil and other notable NOTCH1 inhibitors, offering experimental data to validate its specificity. The information presented herein is intended to assist researchers in making informed decisions for their studies on NOTCH1 signaling.
Introduction to this compound as a NOTCH1 Inhibitor
This compound, a calcium channel blocker, has been identified as an inhibitor of the NOTCH1 signaling pathway.[1][2] Dysregulated NOTCH1 signaling is implicated in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and chronic lymphocytic leukemia (CLL).[1] this compound has demonstrated anti-leukemic activity by selectively targeting the NOTCH1 pathway, making it a compound of interest for therapeutic development.[1][2] Notably, it has been shown to down-modulate activated NOTCH1 without affecting NOTCH2 expression, suggesting a degree of specificity.[1]
Comparative Analysis of NOTCH1 Inhibitors
To properly assess the specificity of this compound, it is essential to compare its performance against other known NOTCH1 inhibitors. This section provides a quantitative comparison of this compound with gamma-secretase inhibitors (GSIs), NADI-351, and ASR490.
Table 1: Potency of NOTCH1 Inhibitors
| Inhibitor | Target | Cell Type | IC50 / Effective Concentration | Citation(s) |
| This compound | NOTCH1 Pathway | Primary CLL Cells | ~2.5 µM (Significant reduction in cell viability) | [1] |
| DAPT (GSI) | γ-secretase (pan-NOTCH) | uLMS Cells | IC50: 129.9 µM (SK-LMS-1), IC30: 50 µM (SK-UT-1B) | |
| NADI-351 | NOTCH1 Transcriptional Complex | - | IC50: 8.8 µM (Luciferase Reporter Assay) | |
| ASR490 | NOTCH1 (NRR domain) | HCT116, SW620, Breast Cancer Cells | IC50: 600-850 nM (Cell Viability), 770-800 nM (BCSCs) |
Table 2: Specificity Profile of NOTCH1 Inhibitors
| Inhibitor | Primary Target | Known Off-Targets | Key Specificity Findings | Citation(s) |
| This compound | NOTCH1 Pathway | Calcium channels, Potassium channels (KATP, TREK-1), Sodium channels | Preferentially inhibits NOTCH1 over NOTCH2. | [1] |
| DAPT (GSI) | γ-secretase | Over 75 other γ-secretase substrates | Pan-NOTCH inhibitor, lacks specificity among NOTCH paralogs. | |
| NADI-351 | NOTCH1 Transcriptional Complex | Not specified | Selectively disrupts NOTCH1 transcriptional complexes. | |
| ASR490 | NOTCH1 NRR Domain | Not specified | Binds specifically to the NRR of NOTCH1. |
Table 3: Off-Target Activity of this compound
| Target | IC50 | Citation(s) |
| KATP Channels (inward current) | 6.6 µM | |
| KATP Channels (outward current) | 10.5 µM | |
| KNa Channels | 2.2 µM | |
| TREK-1 K+ Channel (baseline) | 0.59 µM | |
| Calmodulin | Dissociation constant (Kd): 6.2 µM |
Experimental Protocols for Specificity Validation
Validating the specificity of a NOTCH1 inhibitor requires a multi-faceted approach. Below are detailed protocols for key experiments.
Western Blot for NOTCH1 and Downstream Targets
This protocol is used to assess the protein levels of NOTCH1 (full-length and cleaved forms) and its downstream transcriptional targets, such as HES1 and HEY1. A specific reduction in the cleaved, active form of NOTCH1 (NICD) and its targets following treatment with the inhibitor, without affecting other related proteins, indicates specificity.
Protocol:
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of total protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NOTCH1 (recognizing the intracellular domain), cleaved NOTCH1 (Val1744), HES1, HEY1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the changes in protein expression.
Luciferase Reporter Assay for NOTCH1 Pathway Activity
This assay quantitatively measures the transcriptional activity of the NOTCH1 pathway. A reporter construct containing a luciferase gene under the control of a promoter with binding sites for the NOTCH1 intracellular domain (NICD) and its co-activator CSL is used.
Protocol:
-
Cell Transfection: Co-transfect cells with a CSL-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of the inhibitor.
-
Cell Lysis: After the desired treatment period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A dose-dependent decrease in luciferase activity indicates inhibition of the NOTCH1 pathway.
Flow Cytometry for NOTCH1 Surface Expression
Flow cytometry can be used to quantify the expression of the NOTCH1 receptor on the cell surface. This is particularly useful for assessing inhibitors that may affect receptor trafficking or cell surface presentation.
Protocol:
-
Cell Preparation: Harvest treated and untreated cells and wash with PBS containing 1% BSA.
-
Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding.
-
Primary Antibody Staining: Incubate the cells with a primary antibody specific for the extracellular domain of NOTCH1 for 30 minutes on ice.
-
Secondary Antibody Staining: If the primary antibody is not directly conjugated, wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Data Acquisition: Resuspend the cells in a suitable buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) to quantify the level of NOTCH1 surface expression. A decrease in MFI in treated cells indicates a reduction in surface NOTCH1.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams are provided.
Caption: The NOTCH1 signaling pathway and points of inhibition.
Caption: Western Blot experimental workflow.
Caption: Luciferase reporter assay workflow.
Conclusion
The available data suggests that this compound is a promising NOTCH1 pathway inhibitor with a degree of specificity for NOTCH1 over NOTCH2.[1] Its effective concentration for inducing apoptosis in CLL cells is in the low micromolar range.[1] However, researchers must consider its known off-target effects, particularly on ion channels, which occur at similar concentrations. For studies requiring high specificity for the NOTCH1 receptor itself, newer compounds like NADI-351 and ASR490 may offer advantages due to their more targeted mechanisms of action. The experimental protocols provided in this guide offer a robust framework for independently validating the specificity of this compound or any other potential NOTCH1 inhibitor in various cellular contexts.
References
- 1. This compound exhibits anti‐leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits anti-leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Bepridil
This document provides essential safety and logistical information for the proper disposal of Bepridil, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound for disposal, it is crucial to be aware of its hazards. This compound hydrochloride may cause allergic skin reactions, is harmful if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled[1][2]. It also causes skin and serious eye irritation[3][4]. Always handle this compound in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE)[1][5].
Personal Protective Equipment (PPE)
The following PPE must be worn when handling this compound for disposal to minimize exposure.
| PPE Component | Specification |
| Gloves | Chemical-impermeable gloves (must be inspected prior to use)[1]. |
| Eye Protection | Tightly fitting safety goggles with side-shields[1]. |
| Protective Clothing | Fire/flame resistant and impervious clothing; closed-front lab coat; long sleeves[1][6]. |
| Respiratory Protection | In case of inadequate ventilation or dust formation, use a full-face respirator or a NIOSH-certified N95 dust mask[1][7]. |
Step-by-Step Disposal Protocol
This protocol outlines the approved methods for the disposal of this compound. Discharging this compound into drains or sewer systems is strictly prohibited[1][5].
Step 1: Segregation and Collection
-
Carefully collect all unwanted this compound, including expired stock, unused experimental quantities, and contaminated materials (e.g., absorbent paper from spills).
-
Place the collected waste into a suitable, clearly labeled, and closed container[1][5]. Ensure the container is compatible with the chemical.
Step 2: Spill Management
-
In the event of a spill, prevent further leakage if it is safe to do so[5].
-
Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[3].
-
For solid spills, carefully sweep or scoop the material to avoid dust formation[1].
-
Place all contaminated materials into the designated waste container[5].
-
Decontaminate the spill area and equipment by scrubbing with alcohol[3].
Step 3: Disposal of Contaminated Packaging
-
Containers that held this compound should be triple-rinsed with a suitable solvent[1][5].
-
Collect the rinsate and treat it as hazardous waste for disposal.
-
After rinsing, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning[1][5].
Step 4: Approved Disposal Methods
-
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1][5].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound with household garbage[4].
Alternative Disposal for Small Quantities (if institutional policy allows):
-
For very small quantities, and only if permitted by your local regulations and institutional guidelines, you may be able to dispose of it via household trash after rendering it inert.
-
Mix the this compound with an unappealing substance like dirt, cat litter, or used coffee grounds[8][9]. Do not crush tablets or capsules[8].
-
Place the mixture in a sealed plastic bag or container and dispose of it in the trash[8][9].
-
This method should be a last resort and is generally not recommended for laboratory settings. Always prioritize professional chemical waste disposal services.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound Hydrochloride | C24H35ClN2O | CID 50088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ashp.org [ashp.org]
- 7. calcium channel blocker, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. fda.gov [fda.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
